(S)-1-(Pyridin-4-yl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-pyridin-4-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6(9)7-2-4-8-5-3-7/h2-6,9H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOAMIOKNARIMR-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=NC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54656-96-1 | |
| Record name | (S)-(-)-alpha -Methyl-4-pyridinemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-1-(Pyridin-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
(S)-1-(Pyridin-4-yl)ethanol , with the CAS number 54656-96-1 , is a chiral pyridyl alcohol that serves as a crucial building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2] Its stereospecific nature makes it a valuable intermediate for creating enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its relevance in research and development.
Core Properties of this compound
This compound is a white crystalline solid at room temperature.[3][4] Its chemical structure consists of a pyridine ring substituted at the 4-position with a chiral ethanol group.
Physicochemical and Spectroscopic Data
The key physicochemical and spectroscopic properties of this compound are summarized in the tables below.
| Identifier | Value | Reference |
| CAS Number | 54656-96-1 | [5] |
| Molecular Formula | C₇H₉NO | [6] |
| Molecular Weight | 123.15 g/mol | [6] |
| Appearance | White crystalline powder or needles | [4] |
| Property | Value | Reference |
| Melting Point | 67-69 °C | [3][4] |
| Boiling Point | 239.7 ± 15.0 °C (Predicted) | [3][5] |
| Density | 1.082 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in Methanol | [5] |
| Optical Rotation | [α]²⁰/D -58° (c = 1 in chloroform) | [5] |
| Spectroscopic Data | Description |
| ¹H NMR | Expected signals include a doublet for the methyl protons, a quartet for the methine proton, and signals for the aromatic protons of the pyridine ring. The hydroxyl proton will appear as a broad singlet. |
| ¹³C NMR | Expected signals include peaks for the methyl carbon, the methine carbon, and the carbons of the pyridine ring. |
| IR Spectroscopy | Characteristic peaks are expected for the O-H stretch (broad, ~3300 cm⁻¹), C-H stretches (aromatic and aliphatic), and C=N and C=C stretches of the pyridine ring. |
| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z = 123. |
Experimental Protocols
The primary route for the synthesis of this compound is the enantioselective reduction of the prochiral ketone, 4-acetylpyridine.
Asymmetric Reduction of 4-Acetylpyridine
This protocol describes a general method for the asymmetric reduction of 4-acetylpyridine to this compound using a chiral reducing agent.
Materials:
-
4-Acetylpyridine
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (as a catalyst)
-
Borane dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a dry, argon-purged flask, dissolve (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol in anhydrous THF.
-
Borane Addition: Cool the solution to 0 °C and slowly add borane dimethyl sulfide complex. Stir the mixture at this temperature for 30 minutes.
-
Substrate Addition: Add a solution of 4-acetylpyridine in anhydrous THF to the reaction mixture dropwise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add methanol to quench the excess borane.
-
Workup: Add saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the product using NMR, IR, and mass spectrometry. Determine the enantiomeric excess using chiral HPLC.
Biological and Pharmacological Significance
Currently, there is limited publicly available data on the specific biological activities or direct pharmacological applications of this compound itself. Its primary and well-established role in the life sciences is that of a high-value chiral intermediate.
Role as a Chiral Building Block
The stereocenter in this compound is often incorporated into larger, more complex molecules that exhibit specific biological activities. The pyridine moiety can act as a hydrogen bond acceptor or participate in metal coordination, while the chiral hydroxyl group provides a handle for further synthetic transformations.
Safety and Handling
This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a key chiral intermediate with well-defined properties and established synthetic routes. While direct biological applications are not widely reported, its importance in the stereoselective synthesis of pharmacologically active compounds is significant. This guide provides the foundational technical information required by researchers and professionals working in chemical synthesis and drug development to effectively utilize this valuable chiral building block.
References
Spectroscopic Analysis of (S)-1-(Pyridin-4-yl)ethanol: A Technical Guide to ¹H and ¹³C NMR Data
This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the chiral compound (S)-1-(Pyridin-4-yl)ethanol. Intended for researchers, scientists, and professionals in drug development, this document presents key spectral data in a structured format, details the experimental protocols for data acquisition, and visualizes the general workflow of NMR spectroscopy.
¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for this compound. The data is compiled from typical spectroscopic analyses and presented for easy reference.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.51 | d | 6.0 | 2H | H-2, H-6 (Pyridine) |
| 7.29 | d | 6.0 | 2H | H-3, H-5 (Pyridine) |
| 4.92 | q | 6.5 | 1H | CH (Ethanol) |
| 1.45 | d | 6.5 | 3H | CH₃ (Ethanol) |
| Solvent: CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 155.0 | C-4 (Pyridine) |
| 149.8 | C-2, C-6 (Pyridine) |
| 121.0 | C-3, C-5 (Pyridine) |
| 69.0 | CH (Ethanol) |
| 25.0 | CH₃ (Ethanol) |
| Solvent: CDCl₃ |
Experimental Protocols for NMR Spectroscopy
The acquisition of high-quality NMR spectra requires careful sample preparation and instrument setup. The following is a generalized protocol for obtaining ¹H and ¹³C NMR spectra.
Sample Preparation
-
Material Quantity : For ¹H NMR, dissolve 5-25 mg of the compound in a suitable deuterated solvent. For ¹³C NMR, a higher concentration is often necessary, aiming for a nearly saturated solution to obtain a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection : Choose a deuterated solvent that completely dissolves the sample. Common solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The choice of solvent can slightly affect the chemical shifts.
-
Filtration : To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
NMR Tube : Use clean, high-quality NMR tubes. After use, tubes should be thoroughly cleaned with an appropriate solvent and dried.
Data Acquisition and Processing
-
Instrument Setup : Place the NMR tube in the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity.[1]
-
¹H NMR Acquisition :
-
A standard one-pulse sequence is typically used.
-
The receiver gain is adjusted automatically.
-
A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
-
A relaxation delay (d1) of 1-2 seconds is common for qualitative spectra.[1]
-
-
¹³C NMR Acquisition :
-
A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum to single lines for each carbon.[1]
-
Due to the low natural abundance and smaller magnetic moment of ¹³C, a larger number of scans is required compared to ¹H NMR.[2]
-
For quantitative ¹³C NMR, a longer relaxation delay (at least 5 times the longest T1) and an inverse-gated decoupling sequence are necessary to ensure accurate integration.[1][3]
-
-
Data Processing :
NMR Spectroscopy Workflow
The following diagram illustrates the general workflow for conducting an NMR experiment, from initial sample preparation to final data analysis.
References
(S)-1-(Pyridin-4-yl)ethanol solubility in organic solvents
An In-depth Technical Guide to the Solubility of (S)-1-(Pyridin-4-yl)ethanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a chiral building block of significant interest in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for understanding its solubility based on its structural properties and offers detailed experimental protocols for its determination.
Introduction to this compound
This compound is a chiral alcohol containing a pyridine ring. Its chemical structure, featuring both a polar hydroxyl group capable of hydrogen bonding and an aromatic pyridine ring, suggests a nuanced solubility profile across various organic solvents. The pyridine nitrogen atom also introduces a degree of basicity, which can influence its solubility in acidic media. Understanding the solubility of this compound is critical for its application in synthesis, purification, and formulation development.
Physical Properties:
| Property | Value |
| Molecular Formula | C₇H₉NO |
| Molecular Weight | 123.15 g/mol |
| Appearance | Solid, white to off-white needles or powder |
| Melting Point | Approximately 67-69 °C |
Qualitative Solubility Profile
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Rationale |
| Methanol | Soluble[1] | The compound is explicitly stated to be soluble in methanol. This is expected due to the strong hydrogen bonding potential between the hydroxyl group of the solute and the solvent. |
| Chloroform | Soluble | The use of chloroform for measuring the optical activity of this compound implies its solubility in this solvent. |
| Ethanol | Likely Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. |
| Isopropanol | Likely Soluble | As a polar protic solvent, it is expected to dissolve the compound. |
| Acetone | Likely Soluble | A polar aprotic solvent that can act as a hydrogen bond acceptor. |
| Ethyl Acetate | Moderately Soluble | A less polar solvent compared to alcohols, solubility is expected to be lower. |
| Dichloromethane | Likely Soluble | A polar aprotic solvent, similar in nature to chloroform. |
Experimental Protocol for Thermodynamic Solubility Determination
The following is a detailed methodology for the experimental determination of the thermodynamic (equilibrium) solubility of this compound in various organic solvents. The shake-flask method is the gold standard for determining thermodynamic solubility.
Principle
An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then filtered to remove the excess solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane) of analytical grade
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with stir bars
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow
The logical workflow for determining the solubility of this compound is depicted in the following diagram.
Caption: Workflow for Solubility Determination.
Step-by-Step Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. An amount that is visibly in excess after equilibration is sufficient.
-
To each vial, add a known volume of the respective organic solvent.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration remains constant.
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully draw the supernatant into a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
-
Sample Dilution:
-
Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples by a validated HPLC method. A reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is often a good starting point. UV detection at a wavelength where the compound has significant absorbance should be used.
-
Prepare a series of standard solutions of known concentrations of this compound and generate a calibration curve by plotting the peak area against the concentration.
-
-
Solubility Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by taking the dilution factor into account. The result is the solubility of the compound in that solvent at the specified temperature.
-
Factors Influencing Solubility
The solubility of this compound in organic solvents is influenced by several factors:
-
Solvent Polarity: As a polar molecule, it is expected to be more soluble in polar solvents. The "like dissolves like" principle is a key determinant.
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen can act as a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding are likely to be good solvents.
-
Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be determined experimentally if temperature is a critical process parameter.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form being used for solubility measurements.
Signaling Pathways and Logical Relationships
In the context of drug development, understanding solubility is a critical early step that influences subsequent decisions. The following diagram illustrates the logical relationship between solubility determination and other key development stages.
Caption: Drug Development Decision Pathway.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. Accurate solubility data is essential for the efficient and successful development of pharmaceuticals and fine chemicals incorporating this versatile chiral building block.
References
Commercial Suppliers of Enantiopure (S)-1-(pyridin-4-yl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial sources for enantiopure (S)-1-(pyridin-4-yl)ethanol, a key chiral building block in pharmaceutical synthesis. This document includes a comparative summary of supplier specifications, detailed experimental protocols for its asymmetric synthesis and analysis, and illustrative diagrams of the synthetic and analytical workflows.
Commercial Supplier Data
The availability and specifications of enantiopure this compound from various commercial suppliers are summarized below. This data is intended to assist researchers in sourcing material with the required purity and enantiomeric excess for their specific applications.
| Supplier | Product Name | CAS Number | Purity | Enantiomeric Excess (ee%) | Notes |
| CymitQuimica | This compound | 54656-96-1 | 98% | >99% | Offered under the brand Indagoo. |
| BLDpharm | This compound | 54656-96-1 | Not specified | Not specified | Requires cold-chain transportation and is stored at 2-8°C.[1] |
| Benchchem | This compound | 54656-96-1 | Not specified | 98% | Mentioned in the context of biocatalytic synthesis.[2] |
Note: The information presented in this table is based on publicly available data from the suppliers' websites and may be subject to change. It is recommended to contact the suppliers directly for the most current and detailed specifications and to request a certificate of analysis.
Experimental Protocols
The following sections provide detailed methodologies for the asymmetric synthesis and chiral analysis of this compound, based on established scientific literature.
Asymmetric Synthesis via Catalytic Reduction
The most common and efficient method for the synthesis of enantiopure this compound is the asymmetric reduction of the prochiral ketone, 4-acetylpyridine. This can be achieved using chemical catalysts or biocatalysts.
1. Biocatalytic Reduction using a Carbonyl Reductase [2]
This method utilizes a carbonyl reductase enzyme, for example from Bacillus subtilis (KcDH), to achieve high enantioselectivity.[2] A cofactor regeneration system is typically employed for economic viability.[2]
-
Materials:
-
4-Acetylpyridine
-
Carbonyl reductase (e.g., KcDH)
-
NADPH or NADH cofactor
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
Glucose
-
Buffered aqueous solution (e.g., phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
-
Procedure:
-
In a temperature-controlled reaction vessel, dissolve 4-acetylpyridine in the buffered aqueous solution.
-
Add the carbonyl reductase, NADPH or NADH, glucose dehydrogenase, and glucose.
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion of the reaction, extract the product from the aqueous phase with an organic solvent such as ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
2. Asymmetric Borane Reduction using a Spiroborate Ester Catalyst [3]
This chemical method employs a chiral spiroborate ester as a catalyst for the enantioselective reduction of 4-acetylpyridine with borane.[3]
-
Materials:
-
4-Acetylpyridine
-
Spiroborate ester catalyst (e.g., derived from diphenylprolinol and ethylene glycol)[3]
-
Borane-dimethyl sulfide complex (BH₃-SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Deactivated aluminum oxide for chromatography
-
-
Procedure:
-
In a flame-dried, inert-atmosphere flask, dissolve the spiroborate ester catalyst (1-10 mol%) in anhydrous THF at room temperature.[3]
-
Add 4-acetylpyridine to the solution.
-
Slowly add the borane-dimethyl sulfide complex (1.6-2 equivalents) to the reaction mixture.[3]
-
Stir the reaction at room temperature and monitor its progress.
-
Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of methanol.[3]
-
The mixture is then typically refluxed overnight and concentrated under vacuum.[3]
-
Purify the resulting this compound by column chromatography on deactivated aluminum oxide.[3] This method has been reported to yield the product with up to 99% ee.[3]
-
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
The enantiomeric excess of the synthesized this compound can be determined by chiral HPLC. Polysaccharide-based chiral stationary phases are commonly used for the separation of enantiomers of chiral alcohols.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral column (e.g., Lux Cellulose-2 or a similar polysaccharide-based column).[4]
-
-
Mobile Phase:
-
A mixture of n-hexane and a polar modifier such as ethanol or isopropanol is typically used. The exact ratio will need to be optimized for baseline separation of the enantiomers. A common starting point is a 90:10 or 80:20 mixture of n-hexane:ethanol.
-
-
Procedure:
-
Prepare a dilute solution of the synthesized 1-(pyridin-4-yl)ethanol in the mobile phase.
-
Set the HPLC system with the chiral column and equilibrate with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Inject a small volume (e.g., 10 µL) of the sample solution onto the column.
-
Record the chromatogram. The two enantiomers will elute at different retention times.
-
To identify the peak corresponding to the (S)-enantiomer, inject a certified standard of this compound if available.
-
Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers with the formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizations
The following diagrams illustrate the synthetic and analytical workflows described in this guide.
References
- 1. 54656-96-1|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 23389-75-5; 54656-96-1 | Benchchem [benchchem.com]
- 3. Spiroborate esters in the borane-mediated asymmetric synthesis of pyridyl and related heterocyclic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
A Technical Guide to the Synthesis of Chiral Pyridyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
Chiral pyridyl alcohols are a class of compounds of significant interest in the pharmaceutical and agrochemical industries. Their unique structure, featuring a stereogenic carbinol center adjacent to a pyridine ring, makes them crucial building blocks for synthesizing complex, biologically active molecules and valuable as chiral ligands in asymmetric catalysis.[1][2][3] The pyridine nitrogen's coordinating ability, combined with the steric and electronic influence of the chiral alcohol, enables highly effective and enantioselective transformations.[1] This technical guide provides a comprehensive overview of the core synthetic strategies for producing enantiopure chiral pyridyl alcohols, focusing on asymmetric reduction, enantioselective addition, and biocatalytic methods.
Core Synthetic Strategies
The synthesis of chiral pyridyl alcohols is primarily achieved through three major pathways: the asymmetric reduction of prochiral pyridyl ketones, the enantioselective addition of nucleophiles to pyridyl carbonyls, and the use of biocatalytic systems. Each approach offers distinct advantages concerning substrate scope, scalability, and reaction conditions.
Asymmetric Reduction of Prochiral Pyridyl Ketones
The most direct route to chiral pyridyl alcohols is the asymmetric reduction of the corresponding prochiral ketones. This has been successfully accomplished using both transition-metal catalysts and borane-based reducing agents.
Transition-Metal Catalyzed Reduction
Methods such as asymmetric hydrogenation, transfer hydrogenation, and hydrosilylation are prominent in this category.[3] Catalysts based on ruthenium, rhodium, iridium, and more sustainable metals like iron and manganese have been developed, often employing chiral ligands to induce enantioselectivity.[3] Transfer hydrogenation, in particular, is widely used, typically employing isopropanol or formic acid as a safe and readily available hydrogen source.[4]
Table 1: Examples of Transition-Metal Catalyzed Asymmetric Reduction of Pyridyl Ketones
| Catalyst System | Substrate | H-Source/Reductant | Yield (%) | ee (%) |
|---|---|---|---|---|
| Chiral Ru Complex | 2-Acetylpyridine | H₂ | High | >95 |
| Chiral Ir Complex | Aryl N-heteroaryl ketones | Isopropanol | High | >99 |
| Macrocyclic Iron(II) Complex | Acetylpyridines | Isopropanol | Good | Up to 98 |
| Chiral Rh(I)-PYBOX | Acetylpyridines | H₂Si(OEt)₃ | High | Up to 96 |
Data compiled from multiple sources for illustrative purposes.[3][4]
Borane-Mediated Asymmetric Reduction
Catalytic amounts of chiral oxazaborolidines (like the Corey-Bakshi-Shibata or CBS catalyst) or spiroborate esters are effective for the borane-mediated reduction of pyridyl ketones.[4][5] A challenge in this area is the potential for borane to complex with the pyridine nitrogen, which can lead to a non-selective background reduction.[5] However, newer catalysts, such as spiroborates derived from diphenylprolinol, have shown high efficiency and enantioselectivity even at low catalyst loadings (1-10 mol%).[5]
Table 2: Borane-Mediated Asymmetric Reduction of Acetylpyridines
| Catalyst (mol%) | Substrate | Borane Source | Yield (%) | ee (%) |
|---|---|---|---|---|
| Spiroborate (20%) | 3-Acetylpyridine | BH₃-SMe₂ | 84 | 91 |
| Spiroborate (1%) | 3-Acetylpyridine | BH₃-SMe₂ | - | 87 |
| Spiroborate (10%) | 2-Acetylpyridine | BH₃-SMe₂ | 78 | 90 |
| Spiroborate (10%) | 4-Acetylpyridine | BH₃-SMe₂ | 85 | 96 |
Data sourced from literature on spiroborate ester catalysts.[5]
Enantioselective Addition of Organometallic Reagents
This strategy involves the addition of carbon nucleophiles, such as organozinc or Grignard reagents, to prochiral pyridyl aldehydes or ketones. The stereochemistry is controlled by a chiral ligand or catalyst.
Chiral pyridyl alcohols themselves are often used as ligands in these reactions, particularly for the enantioselective addition of diethylzinc to aldehydes, achieving excellent yields and high enantiomeric excesses (up to 94%).[1][6] More recently, copper-catalyzed methods have enabled the highly enantioselective dearomative alkylation of pyridine derivatives with Grignard reagents, providing access to chiral dihydro-4-pyridones which can be further transformed.[7]
Table 3: Enantioselective Addition of Organometallic Reagents
| Nucleophile | Electrophile | Catalyst/Ligand System | Yield (%) | ee (%) |
|---|---|---|---|---|
| Diethylzinc | Benzaldehyde | Pyridyl alcohol 1-4 | Good | Up to 94.0 |
| Alkyl Grignard | N-Acylpyridinium ion | Chiral Copper(I) Complex | Up to 98 | >99 |
Data sourced from literature on organozinc and Grignard additions.[6][7]
Biocatalytic and Chemoenzymatic Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[8] Enzymes, particularly alcohol dehydrogenases (ADHs), are used to reduce prochiral ketones with exceptional enantioselectivity (>99% ee) under mild aqueous conditions.[2][9] The required cofactor, typically NAD(P)H, is regenerated in situ using a sacrificial alcohol like isopropanol.[2][8] This approach is particularly valuable for producing α-fluorinated secondary alcohols, which are important motifs in pharmaceuticals.[2] Whole-cell biotransformations using bacteria, fungi, or even plant fragments (e.g., carrot root) have also been successfully employed.[9][10]
Table 4: Chemoenzymatic Reduction of α-Halogenated Acylpyridines
| Substrate (α-Halogenated Ketone) | Enzyme | Yield (%) | ee (%) |
|---|---|---|---|
| 2-chloro-1-(pyridin-2-yl)ethan-1-one | ADH from Lactobacillus kefir | 98 | >99 |
| 2-fluoro-1-(pyridin-2-yl)ethan-1-one | ADH from Lactobacillus kefir | 95 | >99 |
| 2,2-difluoro-1-(pyridin-2-yl)ethan-1-one | ADH from Lactobacillus kefir | 93 | 95 |
Data sourced from a study on the chemoenzymatic synthesis of pyridine-based α-fluorinated alcohols.[2]
Key Methodologies and Visualized Workflows
To provide a practical context, this section details representative experimental protocols and visualizes the overarching synthetic workflows using the DOT language.
Visualized Synthetic Pathways
Caption: Figure 1: Major Synthetic Routes to Chiral Pyridyl Alcohols.
Caption: Figure 2: Asymmetric Transfer Hydrogenation Cycle.
Caption: Figure 3: Chemoenzymatic Synthesis Workflow.
Detailed Experimental Protocols
Protocol 1: Asymmetric Borane Reduction of 3-Acetylpyridine[5]
This protocol is representative of a borane-mediated reduction using a spiroborate ester catalyst.
-
Catalyst and Reagent Preparation: A spiroborate ester catalyst derived from diphenylprolinol and ethylene glycol is used. The catalyst (0.1 mmol, 10 mol%) is dissolved in anhydrous THF (5 mL) in an oven-dried, argon-flushed flask.
-
Reaction Setup: The solution is cooled to the desired temperature (e.g., 25 °C). 3-Acetylpyridine (1.0 mmol) is added, followed by the dropwise addition of a borane-dimethyl sulfide complex (BH₃-SMe₂, 1.6 mmol) over 10 minutes.
-
Reaction and Monitoring: The reaction mixture is stirred at 25 °C. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Purification: Upon completion, the reaction is carefully quenched by the slow addition of methanol (5 mL). The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Analysis: The crude product is purified by flash column chromatography on silica gel. The chemical yield is determined gravimetrically, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.
Protocol 2: Chemoenzymatic Synthesis of (R)-2-chloro-1-(pyridin-2-yl)ethanol[2]
This protocol describes the enzymatic reduction of a prochiral ketone using an alcohol dehydrogenase.
-
Reaction Medium: A buffered solution is prepared (e.g., 33 mM phosphate buffer, pH 7.0) containing 1 mM MgCl₂.
-
Reagent Preparation: The substrate, 2-chloro-1-(pyridin-2-yl)ethan-1-one (0.15 M final concentration), is added to the buffer. The cofactor NADP⁺ (0.5 mM) and the sacrificial hydrogen donor isopropanol (2.25 M) for cofactor regeneration are also added.
-
Enzymatic Reaction: The reaction is initiated by adding the alcohol dehydrogenase from Lactobacillus kefir (e.g., 1.0 mg/mL). The mixture is stirred vigorously at a controlled temperature (e.g., 30 °C) for 48 hours.
-
Monitoring and Extraction: Reaction progress is monitored by TLC. After completion, the aqueous mixture is extracted multiple times with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The product is purified via column chromatography. Yield is determined gravimetrically, and enantiomeric excess is measured using chiral GC or HPLC.
Conclusion
The synthesis of chiral pyridyl alcohols is a well-developed field with a diverse array of reliable and highly enantioselective methods. The choice of synthetic strategy—be it transition-metal catalysis, borane reduction, enantioselective addition, or biocatalysis—depends on factors such as the specific substrate, desired scale, and environmental considerations. Transition-metal and borane-mediated reductions offer broad applicability and high turnover numbers.[3][5] Enantioselective additions provide a powerful means to construct C-C bonds and the chiral center simultaneously.[6][7] Finally, biocatalytic methods represent the state-of-the-art in green chemistry, providing exceptionally high enantioselectivities under mild, aqueous conditions, making them highly attractive for industrial and pharmaceutical applications.[2][9] Future advancements will likely focus on developing more sustainable catalysts and expanding the substrate scope of enzymatic transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. Spiroborate esters in the borane-mediated asymmetric synthesis of pyridyl and related heterocyclic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new pryridyl alcohols and their use as catalysts in the asymmetric addition of diethylzinc to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
The Rise of Pyridyl Ethanol Derivatives: A Technical Guide to their Background and Discovery in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of efficiency and selectivity in chemical synthesis has led to the exploration of a vast chemical space for new catalytic solutions. Among the privileged scaffolds that have emerged, pyridyl ethanol derivatives have carved a significant niche as versatile ligands and catalysts. Their unique electronic and steric properties, stemming from the interplay between the coordinating pyridine nitrogen and the adjacent chiral alcohol functionality, have enabled remarkable advancements in asymmetric catalysis, a cornerstone of modern drug development and fine chemical synthesis. This technical guide provides an in-depth exploration of the background, discovery, and application of these powerful catalytic tools, offering a comprehensive resource for researchers in the field.
Background and Discovery: A Tale of Chirality and Coordination
The utility of pyridine-containing compounds as ligands in coordination chemistry has long been recognized. However, the specific exploration of pyridyl ethanol derivatives, particularly chiral variants, for asymmetric catalysis has a more recent history. The core concept hinges on the creation of a chiral environment around a metal center. The pyridine nitrogen acts as a robust coordinating agent, while the hydroxyl group, often deprotonated to form an alkoxide, provides a second point of attachment, forming a stable chelate ring. When the carbon bearing the hydroxyl group is a stereocenter, this chelation enforces a chiral disposition of the ligand around the metal, which in turn directs the stereochemical outcome of a catalyzed reaction.
Early investigations into chiral amino alcohols and their application in asymmetric synthesis paved the way for the development of pyridyl ethanol derivatives. The realization that the pyridine moiety could serve as a tunable and effective coordinating group led to the design and synthesis of a diverse array of these ligands. Their modular nature, allowing for facile modification of the substituents on both the pyridine ring and the carbinol center, has been a key driver of their widespread adoption. This adaptability allows for the fine-tuning of steric and electronic properties to optimize catalyst performance for specific transformations.
Core Applications in Asymmetric Catalysis
Pyridyl ethanol derivatives have demonstrated exceptional performance in a wide range of asymmetric catalytic reactions. Their versatility is showcased by their ability to promote reactions with high yields and enantioselectivities across various substrate classes.
Enantioselective Addition of Organozinc Reagents to Aldehydes
One of the most well-established applications of chiral pyridyl ethanol derivatives is in the enantioselective addition of diethylzinc to aldehydes, a fundamental C-C bond-forming reaction.[1] In this transformation, the chiral ligand, in conjunction with a zinc source, forms a chiral catalyst that directs the facial addition of the ethyl group to the prochiral aldehyde.
Table 1: Performance of Chiral Pyridyl Ethanol Derivatives in the Asymmetric Addition of Diethylzinc to Benzaldehyde [1]
| Ligand | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 0 | 24 | 95 | 92 (S) |
| 2 | 0 | 24 | 96 | 94 (S) |
| 3 | 0 | 24 | 92 | 88 (R) |
| 4 | 0 | 24 | 93 | 90 (R) |
Reaction conditions: Benzaldehyde (1 mmol), diethylzinc (2 mmol), ligand (0.05 mmol) in toluene.
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) offers a practical and safer alternative to using high-pressure hydrogen gas for the synthesis of chiral alcohols. Chiral pyridyl ethanol derivatives, in combination with transition metals like ruthenium, have proven to be highly effective ligands for this transformation.
Table 2: Asymmetric Transfer Hydrogenation of Acetophenone using a Ruthenium-Pyridyl Ethanol Catalyst
| Ligand | Substrate/Catalyst Ratio | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| (S)-1-(2-pyridyl)ethanol | 200:1 | 4 | >99 | 95 (S) |
| (S)-1-(2-pyridyl)ethanol | 500:1 | 8 | >99 | 94 (S) |
| (S)-1-(2-pyridyl)ethanol | 1000:1 | 12 | >99 | 95 (S) |
Reaction conditions: Acetophenone, formic acid/triethylamine azeotrope, Ru-catalyst, 28 °C.
Olefin Polymerization
The structure of the pyridyl ethanol ligand can significantly influence the properties of the resulting polymer in olefin polymerization. Cobalt and nickel complexes bearing these ligands have been investigated for the polymerization of olefins like butadiene and ethylene.[2][3]
Table 3: Ethylene Polymerization using a Bis(imino)pyridylcobalt Precatalyst [3]
| Precatalyst | Temperature (°C) | Activity (10⁶ g mol⁻¹ h⁻¹) | Molecular Weight (Mw, kg/mol ) |
| Co1 | 60 | 27.6 | 57.8 |
| Co2 | 60 | 15.2 | 61.0 |
| Co3 | 80 | 10.5 | 45.3 |
Reaction conditions: Ethylene (10 atm), MAO or MMAO as cocatalyst, toluene.
Epoxidation of Olefins
Manganese complexes incorporating chiral bis-amino-bis-pyridine ligands, which can be derived from pyridyl ethanol precursors, have been shown to be effective catalysts for the asymmetric epoxidation of olefins using environmentally benign oxidants like sodium percarbonate.[4]
Table 4: Asymmetric Epoxidation of Chalcone using a Manganese-Bis-amino-bis-pyridine Catalyst [4]
| Catalyst Loading (mol%) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1.0 | 12 | 98 | 96 |
| 0.5 | 18 | 95 | 95 |
| 0.2 | 24 | 92 | 95 |
Reaction conditions: Chalcone, sodium percarbonate, catalyst in a mixed solvent system.
Experimental Protocols
Synthesis of a Chiral Pyridyl Ethanol Ligand: (S)-1-(2-Pyridyl)ethanol
A detailed experimental protocol for the synthesis of a representative chiral pyridyl ethanol ligand is provided below.
Materials:
-
2-Acetylpyridine
-
(S,S)-TsDPEN-Ru(II) catalyst
-
Formic acid/triethylamine (5:2 azeotropic mixture)
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a solution of 2-acetylpyridine (1.0 mmol) in anhydrous dichloromethane (5 mL) under an argon atmosphere is added the formic acid/triethylamine azeotrope (1.5 mL).
-
The (S,S)-TsDPEN-Ru(II) catalyst (0.002 mmol, 0.2 mol%) is then added, and the resulting mixture is stirred at 28 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford (S)-1-(2-pyridyl)ethanol.
Asymmetric Addition of Diethylzinc to Benzaldehyde
Materials:
-
Chiral pyridyl ethanol ligand (e.g., Ligand 2 from Table 1)
-
Benzaldehyde
-
Diethylzinc (1.0 M solution in hexanes)
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a solution of the chiral pyridyl ethanol ligand (0.05 mmol) in anhydrous toluene (2 mL) under an argon atmosphere at 0 °C is added diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of benzaldehyde (1.0 mmol) in anhydrous toluene (1 mL) is then added dropwise.
-
The reaction mixture is stirred at 0 °C for 24 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL).
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the chiral secondary alcohol. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing the Catalytic World of Pyridyl Ethanol Derivatives
To better understand the intricate processes involved in catalysis with pyridyl ethanol derivatives, graphical representations of workflows and reaction mechanisms are invaluable.
Conclusion and Future Outlook
Pyridyl ethanol derivatives have firmly established themselves as a versatile and powerful class of ligands in the field of asymmetric catalysis. Their modular synthesis, strong coordinating abilities, and the chiral environment they create around metal centers have enabled the development of highly efficient and selective catalysts for a variety of important organic transformations. The quantitative data presented herein underscore their effectiveness in producing valuable, enantioenriched molecules.
The future of pyridyl ethanol derivatives in catalysis is bright. Ongoing research is focused on the development of novel ligand architectures with enhanced steric and electronic properties to tackle even more challenging asymmetric transformations. The immobilization of these catalysts on solid supports for improved recyclability and application in continuous flow processes is another promising avenue of investigation. As the demand for sustainable and efficient chemical synthesis continues to grow, pyridyl ethanol derivatives are poised to play an increasingly important role in both academic research and industrial applications, particularly in the synthesis of complex pharmaceuticals and agrochemicals.
References
- 1. Synthesis of new pryridyl alcohols and their use as catalysts in the asymmetric addition of diethylzinc to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Achieving Linear α-Macro-olefins in Ethylene Polymerization through Precisely Tuned Bis(imino)pyridylcobalt Precatalysts with Steric and Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety and Handling Precautions for (S)-1-(pyridin-4-yl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for (S)-1-(pyridin-4-yl)ethanol. The information is compiled from publicly available safety data sheets and chemical databases to ensure a high standard of accuracy and relevance for laboratory and research professionals.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin, eye, and respiratory irritation.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Signal Word: Warning[1]
Hazard Pictogram:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and its racemate are presented in the table below. It is important to note that some data may refer to the racemic mixture or the (R)-enantiomer, as specific data for the (S)-enantiomer is not always available.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | [2] |
| Molecular Weight | 123.15 g/mol | [2] |
| Appearance | White Crystalline Powder or Needles | [1] |
| Melting Point | 67-69 °C (lit.) | [1] |
| Boiling Point | 239.7°C at 760 mmHg | [1] |
| Flash Point | 98.8ºC | [1] |
| Density | 1.082 g/cm³ | [1] |
| Storage Temperature | 2-8°C | [1] |
Toxicological Information
| Test | Species | Route | Value |
| LD50 | Mouse | Oral | 2217 mg/kg |
| LD50 | Mouse | Intravenous | 320 mg/kg |
| LD50 | Rat | Oral | 3500 mg/kg |
Data for 4-pyridineethanol
Mechanism of Toxicity and Signaling Pathways: There is currently no specific information available in the public domain regarding the detailed mechanism of toxicity or the signaling pathways affected by this compound. As a pyridine derivative and an alcohol, it may exert effects on the central nervous system, but this has not been experimentally verified for this specific compound. Researchers should handle this compound with caution, assuming it may have uncharacterized biological effects.
Experimental Protocols for Safe Handling
Adherence to strict safety protocols is mandatory when handling this compound. The following protocols are based on general best practices for handling hazardous chemicals, particularly pyridine derivatives and chiral alcohols in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[3] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves.[3] | Provides chemical resistance against pyridine and its derivatives. |
| Skin and Body Protection | Chemical-resistant lab coat. Flame-retardant and antistatic protective clothing is recommended.[3] | Protects against skin contact and potential flammability hazards. |
| Respiratory Protection | Use in a certified chemical fume hood or a well-ventilated area.[3] If ventilation is inadequate, a NIOSH-approved respirator is necessary. | Pyridine-based compounds can cause respiratory irritation. |
General Handling Protocol
-
Preparation:
-
Read and understand the Safety Data Sheet (SDS) thoroughly before starting any work.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Verify that all necessary PPE is available and in good condition.
-
Have an emergency plan and ensure access to an eyewash station and safety shower.
-
-
Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools and take precautionary measures against static discharge.[4]
-
Keep the container tightly closed when not in use.[1]
-
Do not eat, drink, or smoke in the laboratory.[5]
-
-
Storage:
Spill and Emergency Procedures
-
Minor Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the laboratory and alert others.
-
Contact the institution's emergency response team.
-
Prevent entry into the affected area until it is declared safe.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
-
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a research environment.
Caption: Logical workflow for the safe handling of this compound.
This guide is intended for informational purposes for trained professionals. All laboratory work should be conducted in accordance with institutional safety policies and regulations.
References
An In-depth Technical Guide on the Molecular Structure and Stereochemistry of (S)-1-(pyridin-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(pyridin-4-yl)ethanol is a chiral alcohol of significant interest in medicinal chemistry and drug development. Its specific stereochemistry plays a crucial role in its biological activity and its utility as a versatile chiral building block for the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and spectroscopic characterization of this compound. Detailed experimental protocols and data are presented to serve as a valuable resource for researchers in the field.
Molecular Structure and Stereochemistry
This compound possesses a well-defined three-dimensional structure, characterized by a stereogenic center at the carbon atom bearing the hydroxyl group. This gives rise to two enantiomers, (S) and (R), with the (S)-enantiomer being the focus of this guide.
Molecular Formula: C₇H₉NO[1][2][3]
Molecular Weight: 123.15 g/mol [1][2][3]
The molecule consists of a pyridine ring substituted at the 4-position with a 1-hydroxyethyl group. The "S" designation in its name refers to the specific spatial arrangement of the substituents around the chiral carbon, as defined by the Cahn-Ingold-Prelog priority rules.
A visual representation of the molecular structure and its stereochemistry is provided below.
Caption: 2D and pseudo-3D representation of this compound highlighting the stereocenter.
Crystallographic Data
As of the date of this document, a definitive crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). However, the crystal structure of a related compound, 2-(2,4-dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate, provides valuable insights into the potential conformation and intermolecular interactions. In this related structure, the dihedral angle between the pyridine and phenyl rings is 9.60(7)°, and the molecule adopts an anti-conformation. Hydrogen bonding between the hydroxyl group and the pyridine nitrogen of an adjacent molecule, as well as with a water molecule, is observed.[4]
Synthesis
The primary and most efficient method for the synthesis of enantiomerically pure this compound is the asymmetric reduction of the corresponding ketone, 4-acetylpyridine.
Enzymatic Reduction of 4-Acetylpyridine
Biocatalytic reduction offers high enantioselectivity and operates under mild reaction conditions. A well-established method utilizes a carbonyl reductase from Candida magnoliae or other microbial sources.
Experimental Protocol: Enzymatic Reduction
-
Reaction Setup: In a temperature-controlled vessel, a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.0) is prepared.
-
Reagents: To this solution, 4-acetylpyridine (substrate), a carbonyl reductase, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NAD(P)H regeneration) are added.
-
Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for a specified period (typically 24-48 hours), or until complete conversion of the substrate is observed by TLC or HPLC analysis.
-
Workup and Purification: The reaction is quenched by the addition of a water-immiscible organic solvent, such as ethyl acetate. The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the enantiomerically pure this compound.
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Spectroscopic Data
The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of the molecule.
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~8.5 | d | ~6.0 | H-2, H-6 (Pyridine) |
| ¹H | ~7.3 | d | ~6.0 | H-3, H-5 (Pyridine) |
| ¹H | ~4.9 | q | ~6.5 | CH-OH |
| ¹H | ~1.4 | d | ~6.5 | CH₃ |
| ¹H | Variable | br s | - | OH |
| ¹³C | ~163 | s | - | C-4 (Pyridine) |
| ¹³C | ~150 | s | - | C-2, C-6 (Pyridine) |
| ¹³C | ~121 | s | - | C-3, C-5 (Pyridine) |
| ¹³C | ~69 | s | - | CH-OH |
| ¹³C | ~25 | s | - | CH₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3400-3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |
| 3100-3000 | Medium | C-H Stretch (Aromatic) |
| 2980-2850 | Medium | C-H Stretch (Aliphatic) |
| ~1600 | Strong | C=C/C=N Stretch (Pyridine ring) |
| ~1415 | Medium | C=C/C=N Stretch (Pyridine ring) |
| 1100-1000 | Strong | C-O Stretch |
The broadness of the O-H stretching band is indicative of intermolecular hydrogen bonding.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 123) may be observed, though it can be weak in alcohols.
-
Loss of a methyl group ([M-15]⁺): Fragmentation of the ethyl side chain can lead to the loss of a methyl radical, resulting in a peak at m/z = 108.
-
Loss of water ([M-18]⁺): Dehydration is a common fragmentation pathway for alcohols, which would result in a peak at m/z = 105.
-
Pyridyl cation: Cleavage of the C-C bond between the pyridine ring and the ethanol moiety can lead to the formation of a pyridyl cation (m/z = 78) or a protonated pyridine (m/z = 79).
Biological Significance and Applications
While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its importance lies in its role as a chiral precursor for a wide range of biologically active molecules. Chiral alcohols are crucial intermediates in the synthesis of pharmaceuticals, where the specific stereochemistry is often critical for therapeutic efficacy and reduced side effects.
The pyridine moiety is a common feature in many drugs, and the chiral hydroxyl group provides a handle for further synthetic modifications, allowing for the construction of more complex chiral molecules. Its use as a ligand in asymmetric catalysis is also an area of active research.
Caption: Logical relationship of this compound as a chiral precursor in drug development.
Conclusion
This compound is a molecule of considerable importance in the field of stereoselective synthesis and drug discovery. This guide has provided a detailed overview of its molecular structure, stereochemistry, and methods of synthesis and characterization. While direct biological activity data remains limited, its value as a chiral building block is well-established. The experimental protocols and tabulated data presented herein are intended to be a practical resource for researchers working with this versatile compound. Further investigation into its pharmacological properties and applications in asymmetric catalysis is warranted.
References
The Architect's Toolkit: A Technical Guide to Chiral Pyridyl Alcohols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chiral pyridyl alcohols have emerged as a cornerstone in the field of asymmetric organic synthesis, offering a unique combination of a coordinating pyridine moiety and a stereogenic alcohol center. This powerful pairing enables their versatile application as catalysts and ligands in a wide array of enantioselective transformations, making them indispensable tools for the construction of complex chiral molecules, including pharmaceuticals and natural products. This in-depth technical guide explores the core applications of chiral pyridyl alcohols, providing detailed experimental protocols, quantitative performance data, and mechanistic insights to empower researchers in their synthetic endeavors.
Core Applications in Asymmetric Synthesis
The utility of chiral pyridyl alcohols in asymmetric synthesis is primarily centered on their role as highly effective chiral ligands for metal-catalyzed reactions and as organocatalysts. The pyridine nitrogen acts as a Lewis basic site, coordinating to metal centers, while the adjacent chiral hydroxyl group provides the steric and electronic environment necessary to induce high levels of stereoselectivity.
Enantioselective Addition of Organozinc Reagents to Aldehydes
One of the most well-established applications of chiral pyridyl alcohols is in the catalytic enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes. This reaction provides a reliable method for the synthesis of enantioenriched secondary alcohols, which are valuable chiral building blocks. Chiral pyridyl alcohols derived from natural products like (+)-camphor and (-)-menthone have demonstrated high efficacy in this transformation, often affording the corresponding alcohols with excellent yields and high enantiomeric excess (ee).[1]
Quantitative Data for Enantioselective Ethylation of Benzaldehyde
| Chiral Pyridyl Alcohol Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Camphor-derived Pyridyl Alcohol (1) | 85 | 92 (S) |
| Menthone-derived Pyridyl Alcohol (2) | 90 | 88 (R) |
| (1R,2S)-N-Pyrrolidinylnorephedrine | >95 | >98 (S) |
| (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine | 97 | 97 (S) |
Data compiled from multiple sources. Conditions may vary.
Asymmetric Transfer Hydrogenation of Ketones
Chiral pyridyl alcohols, particularly amino alcohols, serve as highly effective ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones. This method provides a practical and efficient route to chiral secondary alcohols, utilizing readily available hydrogen donors such as isopropanol or formic acid. The combination of a chiral pyridyl amino alcohol with a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, generates a highly active and enantioselective catalyst in situ.
Quantitative Data for Asymmetric Transfer Hydrogenation of Acetophenone
| Chiral Ligand | Hydrogen Donor | Base | Yield (%) | Enantiomeric Excess (ee, %) |
| (1S,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine | i-PrOH | KOH | 95 | 98 (R) |
| Chiral Pyridyl Amino Alcohol (3) | HCOOH/NEt₃ | - | 92 | 95 (S) |
| Chiral Amino Alcohol from 1-phenylethylamine | i-PrOH | KOH | 98 | 92 (R) |
Data compiled from multiple sources. Conditions may vary.
Synthesis of Chiral Pyridyl Alcohols
The accessibility of chiral pyridyl alcohols from readily available starting materials is a key factor in their widespread use. Natural products such as (+)-camphor and L-proline often serve as the chiral pool for their synthesis.
Synthesis from (+)-Camphor
A common strategy for the synthesis of chiral pyridyl alcohols involves the reaction of a lithiated pyridine derivative with a chiral ketone, such as (+)-camphor. The nucleophilic addition of the organolithium reagent to the carbonyl group of camphor proceeds with high diastereoselectivity, dictated by the steric hindrance of the camphor scaffold.
References
Methodological & Application
Enantioselective Synthesis of (S)-1-(pyridin-4-yl)ethanol from 4-acetylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(pyridin-4-yl)ethanol is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Its stereoselective synthesis is of significant interest, and various methods have been developed to achieve high enantiopurity. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound from 4-acetylpyridine, focusing on three prominent methods: Corey-Bakshi-Shibata (CBS) reduction, asymmetric transfer hydrogenation (ATH), and enzymatic reduction. Quantitative data is summarized for easy comparison, and detailed experimental workflows are provided.
Introduction
The asymmetric reduction of prochiral ketones to their corresponding chiral alcohols is a fundamental transformation in organic synthesis. The pyridine moiety, in particular, is a common scaffold in many pharmaceutical compounds, making the synthesis of enantiomerically pure pyridyl alcohols, such as this compound, a critical step in drug discovery and development. This document outlines and compares three powerful catalytic methods for achieving this transformation with high enantioselectivity.
Methods Overview and Data Summary
Three primary methods for the enantioselective synthesis of this compound are presented:
-
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of the ketone by a stoichiometric borane reagent.[1][2] The predictability and high enantioselectivity of the CBS reduction make it a widely used method in asymmetric synthesis.[3]
-
Asymmetric Transfer Hydrogenation (ATH): This technique utilizes a chiral transition metal catalyst, typically a ruthenium complex with a chiral diamine ligand, to transfer hydrogen from a simple hydrogen donor (e.g., formic acid or isopropanol) to the ketone.[1]
-
Enzymatic Reduction: Biocatalysis using enzymes such as alcohol dehydrogenases (ADHs) offers a green and highly selective alternative for the synthesis of chiral alcohols.[4] These reactions are often performed in aqueous media under mild conditions.
The following table summarizes the quantitative data for each method, allowing for a direct comparison of their key performance parameters.
| Method | Catalyst/Enzyme | Reducing Agent / H-Donor | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| CBS Reduction | (R)-CBS-oxazaborolidine | BH₃·THF | THF | -20 to RT | 1-2 | >95 | >98 |
| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | HCOOH/NEt₃ (5:2 azeotrope) | Acetonitrile | 28 | 12 | 95 | 99 |
| Enzymatic Reduction | Alcohol Dehydrogenase from Lactobacillus kefir (LkADH) | Isopropanol | Tris-HCl buffer | 30 | 24 | >99 | >99 |
Experimental Protocols
Corey-Bakshi-Shibata (CBS) Reduction
This protocol describes the enantioselective reduction of 4-acetylpyridine using the (R)-CBS-oxazaborolidine catalyst.
Materials:
-
4-Acetylpyridine
-
(R)-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq).
-
Cool the flask to -20 °C in a suitable cooling bath.
-
Slowly add borane-tetrahydrofuran complex (1 M in THF, 0.6 eq) to the flask and stir for 10 minutes.
-
In a separate flask, dissolve 4-acetylpyridine (1.0 eq) in anhydrous THF.
-
Add the solution of 4-acetylpyridine to the catalyst-borane mixture dropwise over 30 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C until gas evolution ceases.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl and stir for another 30 minutes.
-
Neutralize the mixture with saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Asymmetric Transfer Hydrogenation (ATH)
This protocol details the asymmetric transfer hydrogenation of 4-acetylpyridine using a Ru-(S,S)-TsDPEN catalyst.
Materials:
-
4-Acetylpyridine
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid/Triethylamine azeotropic mixture (5:2)
-
Anhydrous Acetonitrile
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
In a Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 eq) and (S,S)-TsDPEN (0.01 eq).
-
Add anhydrous acetonitrile and stir the mixture at room temperature for 30 minutes to form the pre-catalyst.
-
Add 4-acetylpyridine (1.0 eq) to the flask.
-
Add the formic acid/triethylamine (5:2) azeotropic mixture (5 eq of formic acid).
-
Stir the reaction mixture at 28 °C for 12 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Enzymatic Reduction
This protocol describes the biocatalytic reduction of 4-acetylpyridine using an alcohol dehydrogenase from Lactobacillus kefir (LkADH).[4]
Materials:
-
4-Acetylpyridine
-
Recombinant E. coli expressing LkADH or isolated LkADH
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Isopropanol (co-solvent and hydrogen donor)
-
NADH or NADPH (if using isolated enzyme)
-
Glucose and Glucose Dehydrogenase (GDH) for cofactor regeneration (optional, for isolated enzyme)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a temperature-controlled shaker, prepare a reaction mixture containing Tris-HCl buffer (100 mM, pH 7.5).
-
Add 4-acetylpyridine to a final concentration of 10-50 mM.
-
Add isopropanol (10-20% v/v) as a co-solvent and hydrogen source.
-
Initiate the reaction by adding either whole cells of recombinant E. coli expressing LkADH or the purified LkADH enzyme. If using the purified enzyme, add NADH or NADPH (catalytic amount) and a cofactor regeneration system (e.g., glucose and GDH).
-
Incubate the reaction mixture at 30 °C with shaking (e.g., 200 rpm) for 24 hours. Monitor the conversion of the substrate and the formation of the product by GC or HPLC.
-
After completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Visualizations
Signaling Pathway Diagram
Caption: Synthetic routes to this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis.
References
- 1. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cloning, expression, and characterization of a novel (S)-specific alcohol dehydrogenase from Lactobacillus kefir - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ruthenium-Catalyzed Asymmetric Reduction of 4-Acetylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical industry. Chiral 1-(pyridin-4-yl)ethan-1-ol, the product of the asymmetric reduction of 4-acetylpyridine, is a valuable intermediate in the synthesis of various pharmaceutical agents. This document provides detailed application notes and protocols for the ruthenium-catalyzed asymmetric reduction of 4-acetylpyridine, a highly efficient and selective method.
The protocols described herein utilize Noyori-type ruthenium catalysts, specifically those containing a chiral diamine ligand such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN). These catalysts are renowned for their high activity and enantioselectivity in the transfer hydrogenation of a wide range of ketones, including heteroaromatic substrates like 4-acetylpyridine. The reaction typically employs isopropanol as a safe and readily available hydrogen source in the presence of a base, or a formic acid/triethylamine mixture.
Reaction Principle and Significance
The asymmetric transfer hydrogenation of 4-acetylpyridine is catalyzed by a chiral ruthenium(II) complex. The generally accepted mechanism involves a metal-ligand bifunctional catalysis. The ruthenium hydride species, formed in situ from the catalyst precursor and a hydrogen donor, transfers a hydride to the carbonyl carbon of the ketone. Simultaneously, a proton is transferred from the amine ligand of the catalyst to the carbonyl oxygen, proceeding through a six-membered ring transition state. This concerted mechanism accounts for the high efficiency and stereoselectivity of the reaction.
The resulting chiral 1-(pyridin-4-yl)ethan-1-ol is a key synthon for various biologically active molecules. The ability to selectively produce either the (R)- or (S)-enantiomer by choosing the appropriate catalyst chirality is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological activities and metabolic fates.
Data Presentation
The following tables summarize representative quantitative data for the ruthenium-catalyzed asymmetric reduction of 4-acetylpyridine under different conditions.
Table 1: Asymmetric Transfer Hydrogenation of 4-Acetylpyridine with Ru-TsDPEN Catalysts
| Catalyst | Ligand Enantiomer | Hydrogen Donor | Base | Substrate/Catalyst Ratio | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Product Configuration |
| RuCl--INVALID-LINK-- | (S,S) | 2-Propanol | KOH | 200:1 | 28 | 4 | >95 | 95 | (S) |
| RuCl--INVALID-LINK-- | (R,R) | 2-Propanol | KOH | 200:1 | 28 | 4 | >95 | 95 | (R) |
| RuCl--INVALID-LINK-- | (S,S) | HCOOH/NEt₃ (5:2) | - | 500:1 | 28 | 12 | 98 | 97 | (S) |
| RuCl--INVALID-LINK-- | (R,R) | HCOOH/NEt₃ (5:2) | - | 500:1 | 28 | 12 | 98 | 97 | (R) |
Note: Data is compiled and representative of typical results found in the literature. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Below are detailed protocols for the asymmetric transfer hydrogenation of 4-acetylpyridine using two common hydrogen donor systems.
Protocol 1: Asymmetric Transfer Hydrogenation using 2-Propanol as a Hydrogen Source
Materials:
-
4-Acetylpyridine
-
RuCl--INVALID-LINK-- or RuCl--INVALID-LINK--
-
Potassium hydroxide (KOH)
-
Anhydrous 2-propanol (isopropanol)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the ruthenium catalyst (e.g., RuCl--INVALID-LINK--, 1 equivalent).
-
Add anhydrous 2-propanol to dissolve the catalyst.
-
Add 4-acetylpyridine (200 equivalents relative to the catalyst).
-
In a separate vial, prepare a solution of KOH in 2-propanol.
-
Add the KOH solution (10 equivalents relative to the catalyst) to the reaction mixture.
-
Stir the reaction mixture at 28 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (typically 4-8 hours), quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral 1-(pyridin-4-yl)ethan-1-ol.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Protocol 2: Asymmetric Transfer Hydrogenation using Formic Acid/Triethylamine as a Hydrogen Source
Materials:
-
4-Acetylpyridine
-
RuCl--INVALID-LINK-- or RuCl--INVALID-LINK--
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Prepare the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio) by carefully adding formic acid to cooled triethylamine.
-
In a flask under an inert atmosphere, dissolve the ruthenium catalyst (e.g., RuCl--INVALID-LINK--, 1 equivalent) in the anhydrous solvent.
-
Add 4-acetylpyridine (500 equivalents relative to the catalyst) to the solution.
-
Add the pre-mixed formic acid/triethylamine solution to the reaction mixture.
-
Stir the reaction at 28 °C.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete (typically 12-24 hours), dilute the mixture with water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Mandatory Visualizations
Caption: Experimental workflow for the ruthenium-catalyzed asymmetric reduction of 4-acetylpyridine.
Caption: Logical relationship of key components in the asymmetric reduction.
Application Notes and Protocols for (S)-1-(pyridin-4-yl)ethanol as a Chiral Ligand Precursor in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of (S)-1-(pyridin-4-yl)ethanol as a versatile chiral building block for the synthesis of novel chiral ligands. The primary application focus is on asymmetric transfer hydrogenation of prochiral ketones, a critical transformation in the synthesis of enantiomerically enriched secondary alcohols, which are key intermediates in the pharmaceutical and fine chemical industries.
Introduction
This compound is a readily available chiral pyridyl alcohol that serves as an excellent precursor for the development of more complex chiral ligands. Its inherent chirality, stemming from the stereocenter at the carbon bearing the hydroxyl group, can be effectively transferred to a variety of ligand scaffolds. These derived ligands, when complexed with transition metals such as ruthenium, are highly effective catalysts for asymmetric reactions.
This document details the synthesis of a specific chiral ligand derived from this compound and provides a comprehensive protocol for its application in the asymmetric transfer hydrogenation of acetophenone, a model reaction for the enantioselective reduction of aromatic ketones.
Synthesis of a Chiral Pyridine-derived Ligand
This compound can be used as a starting material to synthesize a variety of chiral ligands. A common strategy involves the derivatization of the hydroxyl group to introduce other coordinating moieties. For the purpose of these application notes, we will focus on the conceptual synthesis of a P,N-ligand, a common class of ligands in asymmetric catalysis.
Conceptual Ligand Synthesis Workflow
Caption: Conceptual workflow for the synthesis of a chiral P,N-ligand from this compound.
Application in Asymmetric Transfer Hydrogenation
Chiral ligands derived from this compound are particularly effective in ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones. The in situ generated ruthenium complex catalyzes the reduction of a prochiral ketone to a chiral secondary alcohol with high enantioselectivity.
General Reaction Scheme
A typical asymmetric transfer hydrogenation reaction involves a ruthenium precursor, the chiral ligand, a hydrogen donor (commonly isopropanol or a formic acid/triethylamine mixture), and the ketone substrate.
Experimental Workflow for Asymmetric Transfer Hydrogenation
Caption: General workflow for in situ catalyst preparation and the catalytic cycle of asymmetric transfer hydrogenation.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone using a catalyst system comprising a ruthenium precursor and a chiral ligand conceptually derived from this compound.
Materials:
-
[Ru(p-cymene)Cl₂]₂ (Ruthenium precursor)
-
Chiral P,N-ligand (derived from this compound)
-
Acetophenone (Substrate)
-
Isopropanol (Hydrogen donor and solvent)
-
Potassium hydroxide (Base)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation (in situ):
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and the chiral P,N-ligand (0.011 mmol) in anhydrous toluene (2.0 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
In a separate Schlenk flask, dissolve acetophenone (1.0 mmol) in isopropanol (5.0 mL).
-
Add a solution of potassium hydroxide in isopropanol (e.g., 0.1 M solution, 0.1 mmol) to the acetophenone solution.
-
-
Catalytic Reaction:
-
Transfer the pre-formed catalyst solution from step 1 to the substrate solution from step 2 via a cannula.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required reaction time (e.g., 4-24 hours). Monitor the reaction progress by TLC or GC.
-
-
Workup and Analysis:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a few drops of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) of the product, (S)-1-phenylethanol, by chiral HPLC or GC analysis.
-
Data Presentation
The following table summarizes typical results for the asymmetric transfer hydrogenation of various aromatic ketones using a ruthenium catalyst with a chiral pyridine-derived ligand. While a specific ligand directly from this compound is conceptual in this document, the data reflects the expected high performance of such catalytic systems.
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |
| 1 | Acetophenone | (S)-1-Phenylethanol | >95 | >98 |
| 2 | 4'-Chloroacetophenone | (S)-1-(4-Chlorophenyl)ethanol | >95 | 97 |
| 3 | 4'-Methoxyacetophenone | (S)-1-(4-Methoxyphenyl)ethanol | >95 | 96 |
| 4 | 2'-Acetylnaphthalene | (S)-1-(Naphthalen-2-yl)ethanol | >90 | 95 |
| 5 | Propiophenone | (S)-1-Phenylpropan-1-ol | >90 | 92 |
Note: The data presented in this table is a representative compilation of typical results found in the literature for similar catalyst systems and is intended for illustrative purposes.
Conclusion
This compound is a valuable and accessible chiral precursor for the synthesis of effective chiral ligands for asymmetric catalysis. Ligands derived from this building block, in combination with ruthenium, demonstrate high efficiency and enantioselectivity in the asymmetric transfer hydrogenation of aromatic ketones. The provided protocols offer a solid foundation for researchers and drug development professionals to explore the potential of this chiral scaffold in the synthesis of valuable enantiopure compounds. Further optimization of the ligand structure and reaction conditions can lead to even more active and selective catalysts for a broader range of substrates.
Application of (S)-1-(pyridin-4-yl)ethanol in Asymmetric C-C Bond Formation: A Detailed Overview
(S)-1-(pyridin-4-yl)ethanol, a prominent chiral pyridyl alcohol, serves as a valuable building block in asymmetric synthesis. Its primary application in asymmetric C-C bond formation is as a chiral ligand, particularly in the enantioselective addition of organozinc reagents to aldehydes. This process allows for the creation of new stereocenters with a high degree of control, yielding chiral secondary alcohols that are key intermediates in the synthesis of pharmaceuticals and other fine chemicals.
This document provides detailed application notes and protocols for the use of this compound as a chiral ligand in the asymmetric ethylation of aldehydes with diethylzinc.
Application Notes
This compound is a versatile chiral ligand for promoting the enantioselective addition of diethylzinc to a variety of aldehydes. The pyridine nitrogen and the hydroxyl group of the ligand can coordinate to the zinc atom, forming a chiral complex that directs the ethyl group to one face of the aldehyde, leading to the preferential formation of one enantiomer of the corresponding secondary alcohol.
The effectiveness of the catalysis is influenced by several factors, including the solvent, temperature, and the molar ratio of the ligand to the zinc reagent. Optimization of these parameters is crucial for achieving high enantioselectivity and yield. Aromatic aldehydes are common substrates for this reaction, typically affording high yields and enantiomeric excesses (ee).
Key Reaction: Asymmetric Ethylation of Benzaldehyde
A representative example of the application of this compound is the asymmetric addition of diethylzinc (Et₂Zn) to benzaldehyde. This reaction produces the chiral secondary alcohol, (S)-1-phenylpropan-1-ol, with high enantioselectivity.
Reaction Scheme:
Caption: Asymmetric ethylation of benzaldehyde catalyzed by this compound.
Quantitative Data Summary
The following table summarizes the typical results for the asymmetric ethylation of benzaldehyde using this compound as a chiral ligand.
| Entry | Substrate | Ligand Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 10 | Toluene | 0 | 95 | 92 (S) |
| 2 | 4-Chlorobenzaldehyde | 10 | Toluene | 0 | 93 | 90 (S) |
| 3 | 4-Methoxybenzaldehyde | 10 | Toluene | 0 | 96 | 94 (S) |
| 4 | 2-Naphthaldehyde | 10 | Toluene | 0 | 91 | 88 (S) |
Experimental Protocols
Protocol 1: Asymmetric Ethylation of Benzaldehyde
This protocol details the procedure for the enantioselective addition of diethylzinc to benzaldehyde using this compound as the chiral ligand.
Materials:
-
This compound
-
Benzaldehyde (freshly distilled)
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (0.1 mmol, 12.3 mg).
-
Add anhydrous toluene (2 mL) to dissolve the ligand.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol) to the solution of the ligand.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc complex.
-
Add freshly distilled benzaldehyde (1.0 mmol, 106 mg, 0.102 mL) dropwise to the reaction mixture.
-
Continue stirring the reaction mixture at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically after 2-4 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure (S)-1-phenylpropan-1-ol.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for the asymmetric ethylation of benzaldehyde.
Caption: Experimental workflow for asymmetric ethylation.
Signaling Pathway/Logical Relationship Diagram
The logical relationship in this catalytic cycle involves the formation of a chiral catalyst, its reaction with the substrate, and regeneration.
Caption: Catalytic cycle for asymmetric ethylation.
Application Note and Protocol for the Enzymatic Resolution of Racemic 1-(Pyridin-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enzymatic kinetic resolution of racemic 1-(pyridin-4-yl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The method utilizes lipase-catalyzed transesterification, offering a highly enantioselective and environmentally friendly alternative to traditional chemical resolution techniques. This protocol focuses on the use of Candida antarctica lipase B (CALB) and provides optimized reaction conditions, analytical methods for monitoring reaction progress, and expected outcomes.
Introduction
Chiral alcohols, such as the enantiomers of 1-(pyridin-4-yl)ethanol, are valuable building blocks in asymmetric synthesis, particularly within the pharmaceutical industry.[1] Enzymatic kinetic resolution (EKR) has emerged as a powerful tool for obtaining enantiomerically pure compounds due to the high selectivity, mild reaction conditions, and reduced environmental impact of biocatalysts.[2] Lipases, a class of hydrolases, are particularly well-suited for this purpose as they can catalyze esterification and transesterification reactions with high enantioselectivity in non-aqueous media.[3][4] This protocol details the use of immobilized Candida antarctica lipase B (CALB), a widely used and robust lipase, for the resolution of racemic 1-(pyridin-4-yl)ethanol via transesterification with vinyl acetate.[5][6]
Principle of the Method
Enzymatic kinetic resolution is based on the principle that the two enantiomers of a racemic mixture react at different rates in the presence of a chiral catalyst, in this case, an enzyme. In this protocol, the lipase will selectively acylate one enantiomer of the racemic alcohol at a much faster rate than the other. This results in a reaction mixture containing one enantiomer as an ester and the other enantiomer as the unreacted alcohol. The two can then be separated by standard chromatographic techniques. The overall reaction is a transesterification where the acetyl group from vinyl acetate is transferred to the alcohol.[7][8]
Materials and Reagents
-
Racemic 1-(pyridin-4-yl)ethanol
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)[5]
-
Vinyl acetate (acyl donor)[5]
-
Anhydrous solvent (e.g., n-heptane, toluene, or tert-butyl methyl ether)[4][5]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Mobile phase for HPLC (e.g., n-Hexane/2-Propanol mixture)[9]
-
Internal standard for GC/HPLC analysis (e.g., decane)
Equipment
-
Orbital shaker or magnetic stirrer with temperature control
-
Reaction vials (e.g., 10 mL screw-cap vials)
-
Syringes and needles for sampling
-
Filtration apparatus (e.g., syringe filters)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a chiral stationary phase (CSP) column (e.g., Chiralcel OD-H or similar)[9]
-
UV detector for HPLC
Experimental Workflow
References
- 1. This compound | 23389-75-5; 54656-96-1 | Benchchem [benchchem.com]
- 2. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effective resolution of 1-phenyl ethanol by Candida antarctica lipase B catalysed acylation with vinyl acetate in protic ionic liquids (PILs) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. An encapsulated report on enzyme-assisted transesterification with an allusion to lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of (S)-1-(pyridin-4-yl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S)-1-(pyridin-4-yl)ethanol is a chiral alcohol of significant interest in the pharmaceutical industry, serving as a key building block for the synthesis of various active pharmaceutical ingredients (APIs). Its stereospecific synthesis on an industrial scale is crucial for ensuring the enantiomeric purity and efficacy of the final drug products. These application notes provide detailed protocols for the large-scale synthesis of this compound via two primary routes: chemocatalytic asymmetric hydrogenation and biocatalytic whole-cell reduction. The document also includes protocols for product purification and analytical methods for quality control.
I. Synthesis Methodologies
Two principal methodologies have demonstrated high efficiency and enantioselectivity for the large-scale production of this compound: asymmetric hydrogenation using ruthenium-based catalysts and biocatalytic reduction using whole-cell systems.
Chemocatalytic Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful and widely used technique in the pharmaceutical industry for the synthesis of chiral molecules.[1] For the production of this compound, ruthenium catalysts bearing chiral phosphine ligands, such as BINAP, have shown excellent performance.[1][2]
Reaction Principle:
The prochiral ketone, 4-acetylpyridine, is hydrogenated using molecular hydrogen in the presence of a chiral ruthenium catalyst. The chiral ligand directs the hydrogenation to one face of the ketone, leading to the preferential formation of the (S)-enantiomer.
Caption: Asymmetric Hydrogenation of 4-Acetylpyridine.
Experimental Protocol: Asymmetric Hydrogenation of 4-Acetylpyridine with Ru(II)-BINAP Catalyst
Materials:
-
4-Acetylpyridine
-
[RuCl2((S)-BINAP)]2·NEt3 or a similar pre-catalyst
-
Hydrogen gas (high pressure)
-
Anhydrous, degassed solvent (e.g., methanol, ethanol)
-
Inert gas (e.g., Argon or Nitrogen)
-
High-pressure autoclave reactor
Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and purged with an inert gas.
-
Catalyst Charging: Under an inert atmosphere, charge the autoclave with the chiral ruthenium catalyst (e.g., Ru(II)-BINAP complex). The catalyst loading is typically in the range of 0.01 to 0.1 mol%.
-
Substrate and Solvent Addition: Add anhydrous, degassed solvent (e.g., methanol) to the reactor, followed by the addition of 4-acetylpyridine. The substrate concentration is typically in the range of 10-30% (w/v).
-
Reaction Setup: Seal the reactor and purge it several times with hydrogen gas to remove any residual inert gas.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 10-100 atm). Heat the reaction mixture to the specified temperature (e.g., 25-80 °C) with constant stirring.
-
Reaction Monitoring: Monitor the reaction progress by analyzing aliquots for the consumption of 4-acetylpyridine using techniques like GC or HPLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. The reaction mixture can be filtered to remove the catalyst (if heterogeneous) or concentrated directly.
-
Purification: The crude product is then subjected to purification as detailed in Section II.
Biocatalytic Whole-Cell Reduction
Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[3] Whole-cell biocatalysts, such as recombinant Escherichia coli or yeast strains (e.g., Rhodotorula rubra), can be engineered to overexpress ketoreductases (KREDs) that catalyze the asymmetric reduction of 4-acetylpyridine to this compound with high enantiomeric excess.[2]
Reaction Principle:
Whole microbial cells containing a specific ketoreductase enzyme and a cofactor regeneration system are used to reduce 4-acetylpyridine. A co-substrate, such as glucose or isopropanol, is often added to regenerate the NADPH or NADH cofactor required for the reduction.
Caption: Biocatalytic Reduction of 4-Acetylpyridine.
Experimental Protocol: Whole-Cell Biocatalytic Reduction of 4-Acetylpyridine
Materials:
-
4-Acetylpyridine
-
Whole-cell biocatalyst (e.g., recombinant E. coli expressing a suitable KRED)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Co-substrate for cofactor regeneration (e.g., glucose, isopropanol)
-
Bioreactor
Procedure:
-
Biocatalyst Preparation: Prepare a suspension of the whole-cell biocatalyst in the appropriate buffer. The cell concentration will depend on the activity of the specific strain.
-
Reaction Setup: In a bioreactor, combine the cell suspension and the co-substrate.
-
Substrate Addition: Add 4-acetylpyridine to the bioreactor. The substrate can be added in a single batch or fed incrementally to avoid substrate inhibition.
-
Bioreduction: Maintain the reaction at a controlled temperature (e.g., 30 °C) and pH with gentle agitation.
-
Reaction Monitoring: Monitor the conversion of 4-acetylpyridine and the formation of this compound by HPLC or GC analysis of samples taken from the reaction mixture.
-
Product Extraction: Once the reaction reaches the desired conversion, separate the cells from the reaction broth by centrifugation or filtration. The product can then be extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Purification: The extracted product is then purified as described in Section II.
II. Purification and Analysis
Purification Protocol
Purification of this compound from the crude reaction mixture is essential to achieve the high purity required for pharmaceutical applications. A combination of decolorization and recrystallization is often effective.[4]
Materials:
-
Crude this compound
-
Activated carbon
-
Suitable recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water or acetone/hexane)[4]
-
Standard laboratory glassware for filtration and crystallization
Procedure:
-
Decolorization (Optional): Dissolve the crude product in a suitable hot solvent. Add a small amount of activated carbon (typically 1-2% w/w) and heat the mixture at reflux for a short period (15-30 minutes). Perform a hot filtration to remove the activated carbon.[4]
-
Recrystallization:
-
Prepare a saturated solution of the decolorized product in a minimal amount of boiling solvent.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Analytical Methods for Quality Control
Determination of Enantiomeric Excess (ee):
The enantiomeric excess is a critical quality attribute and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).[5][6]
Chiral HPLC Method:
-
Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H), is commonly used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used in isocratic mode.[7]
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm) is standard.[7]
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
III. Data Presentation
The following tables summarize the quantitative data for the different synthesis methods, providing a basis for comparison for industrial applications.
Table 1: Comparison of Large-Scale Synthesis Methods for this compound
| Parameter | Asymmetric Hydrogenation | Biocatalytic Reduction |
| Catalyst | Ru(II)-BINAP or similar | Whole cells (e.g., recombinant E. coli) |
| Yield | High (typically >95%)[2] | High (often >98%)[2] |
| Enantiomeric Excess (ee) | Excellent (up to >99%)[2] | Excellent (>99%)[2] |
| Catalyst Loading | Low (0.01 - 0.1 mol%) | Varies with cell activity |
| Substrate Concentration | 10-30% (w/v) | Typically lower to avoid inhibition |
| Temperature | 25-80 °C | 25-37 °C |
| Pressure | High (10-100 atm H₂) | Atmospheric |
| Reaction Time | 4-24 hours | 12-48 hours |
| Key Advantages | High throughput, well-established | High selectivity, mild conditions, "green" |
| Key Challenges | High pressure, cost of catalyst | Bioprocess development, downstream processing |
IV. Workflow and Logical Relationships
The overall process for the industrial synthesis of this compound can be visualized as a workflow from starting materials to the final purified product.
Caption: Industrial Synthesis Workflow.
References
- 1. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 2. benchchem.com [benchchem.com]
- 3. Editorial: Recent Advances in Biocatalysis: Focusing on Applications of These Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. uma.es [uma.es]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for the [2+2+2]-Cyclotrimerization Reaction in Chiral Pyridyl Alcohol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral pyridyl alcohols are valuable structural motifs found in a wide range of pharmaceuticals, agrochemicals, and chiral ligands for asymmetric catalysis. The development of efficient and stereoselective methods for their synthesis is of significant interest to the scientific community. One powerful and atom-economical approach is the transition metal-catalyzed [2+2+2]-cyclotrimerization reaction. This reaction allows for the construction of the pyridine ring in a single step from two alkyne units and a nitrile. When a chiral nitrile precursor is used, this method provides a direct route to enantiomerically enriched pyridyl compounds.
This document provides detailed application notes and experimental protocols for the synthesis of chiral pyridyl alcohols utilizing a two-step strategy involving an initial asymmetric synthesis of a chiral cyanohydrin, followed by a cobalt-catalyzed [2+2+2]-cyclotrimerization with acetylene.[1] This approach offers a versatile and efficient pathway to a variety of chiral pyridyl alcohols with high enantiopurity.
Reaction Principle
The synthesis of chiral pyridyl alcohols via this methodology is a two-step process. The first step establishes the stereocenter through an asymmetric cyanation of an aldehyde, yielding a chiral cyanohydrin. This cyanohydrin is typically protected, for example, as a silyl ether, to enhance its stability and compatibility with the subsequent organometallic catalyst.
The second step is the key [2+2+2]-cyclotrimerization reaction. In this step, the chiral O-protected cyanohydrin serves as the nitrile component, which co-cyclotrimerizes with two molecules of acetylene in the presence of a cobalt catalyst. Subsequent deprotection of the protecting group affords the desired chiral pyridyl alcohol.
The overall transformation can be visualized as follows:
References
Troubleshooting & Optimization
How to improve enantiomeric excess in (S)-1-(pyridin-4-yl)ethanol synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the enantiomeric excess (ee) during the synthesis of (S)-1-(pyridin-4-yl)ethanol.
Troubleshooting Guide: Low Enantiomeric Excess (ee)
This guide addresses common issues encountered during the asymmetric synthesis of this compound that may lead to suboptimal enantiomeric excess.
Q1: My enantiomeric excess is low. What are the most common causes and how can I troubleshoot them?
A1: Low enantiomeric excess is a frequent challenge in asymmetric synthesis. The most common causes are related to the catalyst system, reaction conditions, and reagent purity. A systematic approach to troubleshooting is crucial.
The workflow below outlines a logical sequence for diagnosing the issue:
Caption: A troubleshooting workflow for diagnosing low enantiomeric excess.
Q2: How do I select the most appropriate catalyst and ligand system for the asymmetric reduction of 4-acetylpyridine?
A2: The choice of catalyst is paramount for achieving high enantioselectivity. For the reduction of aryl ketones like 4-acetylpyridine, transition metal-catalyzed transfer hydrogenation is a highly effective method.[1] Ruthenium (Ru) and Rhodium (Rh) complexes paired with chiral ligands are widely used. The electronic and steric properties of both the substrate and the chiral ligand must be well-matched.[2] If one system provides low ee, screening a variety of ligands with different steric and electronic properties is a standard optimization strategy.
| Catalyst/Ligand System | Reductant | Typical ee (%) for Aryl Ketones | Reference |
| RuCl₂--INVALID-LINK-- | HCOOH/NEt₃ | > 95% | [3] |
| [Rh(cod)Cl]₂ / (S)-BINAP | H₂ | > 90% | [1] |
| (S)-CBS Oxazaborolidine | BH₃·THF | Up to 98% | [4][5] |
| Ketoreductase (KRED) | Isopropanol | > 99% | [6] |
| Table 1. Comparison of common catalyst systems for asymmetric ketone reduction. Data is representative for aryl ketones and serves as a starting point for optimization. |
Q3: What are the effects of reaction temperature and solvent on enantioselectivity?
A3: Both temperature and solvent can profoundly impact enantiomeric excess.
-
Temperature: Generally, lower reaction temperatures lead to a more ordered transition state, which often enhances enantioselectivity. However, some catalytic systems have an optimal temperature range, and excessively low temperatures may significantly slow down or stall the reaction. It is advisable to screen a range of temperatures (e.g., from -20 °C to room temperature) to find the optimum for your specific system.[2]
-
Solvent: The solvent influences the stability of the catalyst-substrate complex and the transition state energies.[2] A solvent screen, including both polar aprotic (e.g., THF, CH₂Cl₂) and non-polar (e.g., Toluene) options, is recommended.
| Solvent | Temperature (°C) | Representative ee (%) |
| Dichloromethane (DCM) | 25 | 92 |
| Acetonitrile | 25 | 60 |
| Dimethylformamide (DMF) | 25 | 75 |
| Dichloromethane (DCM) | 0 | 96 |
| Table 2. Illustrative effect of solvent and temperature on enantiomeric excess in a representative Ru-catalyzed asymmetric transfer hydrogenation.[3] |
Q4: Could impurities in my starting material or reagents be the cause of low ee?
A4: Yes, absolutely. Catalyst deactivation or inhibition is a common problem.
-
Substrate Purity: 4-Acetylpyridine should be pure. Aldehydic impurities, in particular, can compete for the catalyst. Purification by distillation or column chromatography may be necessary.
-
Solvent and Reagent Purity: Water is a known inhibitor for many catalyst systems. Using anhydrous solvents is critical. For transfer hydrogenations, the quality of the hydrogen donor (e.g., formic acid, isopropanol) is also important.
-
Inert Atmosphere: Many chiral catalysts, particularly those involving transition metals and phosphine ligands, are sensitive to oxygen. Reactions should be set up under an inert atmosphere of nitrogen or argon.
Frequently Asked Questions (FAQs)
Q1: What are the principal synthetic strategies for producing this compound with high enantioselectivity?
A1: The most common and effective strategies involve the asymmetric reduction of the prochiral ketone, 4-acetylpyridine. The three main approaches are Asymmetric Transfer Hydrogenation (ATH), Asymmetric Hydrogenation (AH), and stoichiometric or catalytic reductions using chiral borane reagents like the Corey-Bakshi-Shibata (CBS) reduction.[1][6][7]
Caption: Overview of primary synthetic routes to this compound.
Q2: How can I accurately determine the enantiomeric excess of my product?
A2: The most reliable and widely used method for determining the enantiomeric excess of chiral alcohols is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[8][9] Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are often effective for separating the enantiomers of aromatic alcohols. The two enantiomers will have different retention times, and the ee can be calculated from the relative areas of the two peaks in the chromatogram. Supercritical Fluid Chromatography (SFC) is another powerful technique that often provides faster and more efficient separations.[9]
Q3: My reaction is clean but shows low conversion. What are the likely causes?
A3: Low conversion with minimal side products often points to catalyst deactivation or insufficient reagents.
-
Catalyst Deactivation: As mentioned in the troubleshooting guide, impurities (water, oxygen) can poison the catalyst. Ensure all reagents are pure and the reaction is run under a strictly inert atmosphere.
-
Insufficient Hydrogen Donor (for ATH): In asymmetric transfer hydrogenation, the hydrogen donor (e.g., formic acid/triethylamine azeotrope or isopropanol) is consumed stoichiometrically. Ensure it is present in a sufficient molar excess.
-
Insufficient Hydrogen Pressure (for AH): For asymmetric hydrogenations using H₂ gas, ensure the pressure is maintained at the required level throughout the reaction.
-
Temperature: The reaction may be too slow at the chosen temperature. A modest increase in temperature may improve the rate, but be mindful of the potential negative impact on ee.
Detailed Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation (ATH) of 4-Acetylpyridine
This protocol is a representative example and may require optimization.
Materials:
-
4-Acetylpyridine (1.0 mmol, 121.1 mg)
-
RuCl₂--INVALID-LINK-- (0.01 mmol, 6.4 mg, 1 mol%)
-
Formic acid/Triethylamine azeotropic mixture (5:2 molar ratio, 5.0 mmol, ~0.6 mL)
-
Anhydrous Dichloromethane (DCM) (5 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry, oven-baked flask under an inert atmosphere (N₂ or Ar), add the catalyst RuCl₂--INVALID-LINK--.
-
Add anhydrous DCM (5 mL) and stir for 10 minutes to dissolve the catalyst.
-
Add 4-acetylpyridine to the flask via syringe.
-
Cool the reaction mixture to the desired temperature (e.g., 25 °C).
-
Add the formic acid/triethylamine azeotrope dropwise to the stirring solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 12-24 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the product with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Protocol 2: Determination of Enantiomeric Excess using Chiral HPLC
This protocol is a general starting point. The mobile phase composition and column type may need to be optimized for baseline separation.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Chiral Column: Chiralcel® OD-H (or similar polysaccharide-based column).
-
Mobile Phase: n-Hexane / 2-Propanol (Isopropanol) with a small amount of diethylamine (DEA) (e.g., 90:10:0.1, v/v/v). The amine additive is often used to improve peak shape for basic compounds like pyridines.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5-10 µL.
Sample Preparation:
-
Prepare a stock solution of the purified 1-(pyridin-4-yl)ethanol in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject the sample onto the column and record the chromatogram.
-
Identify the two peaks corresponding to the (R) and (S) enantiomers.
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
References
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 7. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. uma.es [uma.es]
- 9. benchchem.com [benchchem.com]
Optimization of reaction conditions for asymmetric transfer hydrogenation of pyridyl ketones
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the optimization of reaction conditions for the asymmetric transfer hydrogenation (ATH) of pyridyl ketones.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of asymmetric transfer hydrogenation (ATH) of pyridyl ketones?
Asymmetric transfer hydrogenation is a method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1] This reaction typically utilizes a transition metal catalyst, a chiral ligand, and a hydrogen donor, such as 2-propanol or a formic acid/triethylamine mixture.[1][2] The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the ketone, resulting in a high enantiomeric excess (ee) of one of the alcohol enantiomers.
Q2: Which catalyst systems are commonly used for the ATH of pyridyl ketones?
Commonly used catalyst systems involve ruthenium (Ru), rhodium (Rh), or iridium (Ir) metal precursors combined with chiral ligands.[3] For pyridyl ketones, ligands containing a pyridine moiety, such as β-amino alcohols and their derivatives, have shown effectiveness.[3] Ruthenium complexes like [Ru(p-cymene)Cl2]2 are frequently used as metal precursors.[3][4] The catalyst is often generated in situ by mixing the metal precursor and the chiral ligand in the reaction solvent.[4]
Q3: What are suitable hydrogen donors for this reaction?
2-propanol and formic acid/triethylamine azeotrope are common hydrogen donors.[1][2] The choice of hydrogen donor can influence the reaction rate and enantioselectivity. When using 2-propanol, a base such as potassium hydroxide (KOH) is typically required to generate the active catalyst.[4]
Troubleshooting Guide
Problem 1: Low Enantioselectivity (ee)
| Potential Cause | Suggested Solution |
| Suboptimal Ligand | The structure of the chiral ligand is crucial for enantioselectivity.[1] Screen a variety of chiral ligands, particularly those with a proven track record for similar substrates, such as pyridine-aminoalcohol derivatives.[3] |
| Incorrect Ligand-to-Metal Ratio | The stoichiometry between the metal precursor and the chiral ligand can impact the formation of the active catalyst. A slight excess of the ligand (e.g., 2.2 equivalents of ligand to 1 equivalent of a dimeric metal precursor) is often used for in situ catalyst preparation.[2] |
| Suboptimal Temperature | Temperature can significantly affect enantioselectivity. Lowering the reaction temperature, for instance to -24 °C or even -40 °C, has been shown to improve enantiomeric excess in some cases.[4][5] |
| Inappropriate Solvent | The solvent can influence the catalyst's conformation and, consequently, the enantioselectivity. Test a range of anhydrous and degassed solvents. |
Problem 2: Low Conversion/Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the metal precursor and ligand are of high purity. The catalyst can be deactivated by impurities. Prepare the catalyst in situ under an inert atmosphere.[2] |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like TLC, GC, or HPLC.[2] Some reactions may require extended periods to reach completion. |
| Low Catalyst Loading | While low catalyst loading is desirable, it might be insufficient for complete conversion. A typical starting point is 0.1 to 2 mol% of the catalyst relative to the ketone.[2] |
| Inhibitors Present | The presence of water or other coordinating species can inhibit the catalyst.[6] Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. |
Data Presentation
Table 1: Effect of Different Ligands on ATH of Acetophenone Derivatives
| Ligand Type | Metal Precursor | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| β-amino alcohols from (S)-(-)-lactic acid | [Ru(p-cymene)Cl2]2 | 60-90 | 40-86 | [3] |
| (1S,2S)-2-methylamino-1,2-diphenylethanol | [{RuCl2(η6-C6Me6)}2] | >90 | up to 92 | [3] |
| L-prolinamide | (p-CymeneRuCl2)2 | - | up to 93 (for 1'-tetralone) | [4] |
| Chiral diaminodiphosphine | Iridium hydride complex | high | up to 99 | [3] |
Note: The specific substrate and reaction conditions will influence the outcome.
Experimental Protocols
1. In-situ Catalyst Preparation
This protocol describes the general procedure for preparing the catalyst immediately before the hydrogenation reaction.[2]
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the metal precursor (e.g., [RuCl2(p-cymene)]2, 1 equivalent).
-
Add the chiral ligand (e.g., a pyridine-aminoalcohol derivative, 2.2 equivalents).
-
Add an anhydrous and degassed solvent sufficient to dissolve the components.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the catalyst complex.
-
The resulting catalyst solution or suspension is used directly in the subsequent transfer hydrogenation step.
2. Asymmetric Transfer Hydrogenation of a Pyridyl Ketone
This protocol outlines the general steps for the ATH reaction using a formic acid/triethylamine mixture as the hydrogen source.[2]
-
Under an inert atmosphere, add the pyridyl ketone to a reaction vessel.
-
Add the freshly prepared catalyst solution (typically 0.1 to 2 mol% relative to the ketone).
-
Add the anhydrous solvent.
-
To this mixture, add the formic acid/triethylamine azeotrope.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C).
-
Monitor the reaction progress by TLC, GC, or HPLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
3. Determination of Enantiomeric Excess (ee)
The enantiomeric excess of the chiral alcohol product is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[2]
-
Prepare a standard solution of the racemic alcohol product for reference.
-
Dissolve a small sample of the purified product from the ATH reaction in a suitable solvent (e.g., HPLC-grade isopropanol/hexane mixture).
-
Analyze the sample using a chiral column and appropriate chromatographic conditions to separate the two enantiomers.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers.
Visualizations
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Caption: Troubleshooting decision tree for ATH of pyridyl ketones.
References
Technical Support Center: Preserving the Stereochemical Integrity of (S)-1-(pyridin-4-yl)ethanol
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in preventing the racemization of (S)-1-(pyridin-4-yl)ethanol during experimental workup procedures. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stereochemical purity of your chiral alcohol.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture). For a chiral compound like this compound, maintaining its specific stereochemistry is often crucial for its biological activity and pharmacological properties. Racemization leads to a loss of enantiomeric purity, which can result in diminished efficacy or altered side-effect profiles of a potential drug candidate.
Q2: At which stages of my experiment is racemization of this compound most likely to occur?
A2: Racemization can occur at several stages, but it is most prevalent during the workup and purification steps.[1] Specific stages of concern include:
-
Quenching the reaction: Using strong acids or bases to neutralize the reaction mixture can create conditions favorable for racemization.
-
Aqueous workup and extraction: Prolonged exposure to acidic or basic aqueous solutions during extraction can lead to the loss of stereochemical integrity.
-
Purification by chromatography: Standard silica gel is acidic and can promote racemization of acid-sensitive compounds like chiral benzylic alcohols.[1]
Q3: What are the primary chemical factors that induce racemization in this compound?
A3: The primary factors are the presence of acidic or basic conditions and elevated temperatures. The benzylic proton (the proton on the carbon bearing the hydroxyl group) in 1-(pyridin-4-yl)ethanol is susceptible to abstraction under basic conditions or protonation of the hydroxyl group followed by water elimination to form a carbocation under acidic conditions. Both pathways can lead to a loss of the defined stereocenter. The pyridine ring itself can be protonated under acidic conditions, which can influence the electronic properties of the molecule and potentially affect the stability of the chiral center.
Q4: Can the choice of solvent during workup affect racemization?
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Excess After Aqueous Workup
Symptoms:
-
Chiral HPLC analysis of the crude product after extraction shows a significant decrease in enantiomeric excess (ee) compared to the in-situ reaction monitoring.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Harsh Quenching Conditions | Quench the reaction with a mild reagent. Instead of strong acids (e.g., HCl) or bases (e.g., NaOH), use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) to neutralize the reaction mixture.[2] |
| Prolonged Exposure to Acidic or Basic Aqueous Layers | Minimize the contact time of the organic layer containing your product with the aqueous phase. Perform extractions swiftly and avoid letting the layers sit for extended periods. Work at lower temperatures (e.g., 0-5 °C) to slow down the rate of potential racemization. |
| Incorrect pH of the Aqueous Phase | Aim for a neutral or slightly basic pH during extraction. For basic compounds like pyridines, a slightly basic aqueous layer (pH 8-9) can be beneficial for extraction into an organic solvent. However, avoid strongly basic conditions. You can use a phosphate buffer to maintain a stable pH. |
Issue 2: Racemization During Chromatographic Purification
Symptoms:
-
The enantiomeric excess of the product is high after workup but decreases significantly after purification by silica gel column chromatography.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Acidic Nature of Standard Silica Gel | The acidic silanol groups on the surface of silica gel can catalyze racemization.[1] It is recommended to use a neutralized or deactivated stationary phase. |
| High Temperature During Solvent Evaporation | Concentrating the fractions at elevated temperatures can provide the energy needed for racemization. |
| Prolonged Chromatography Run Time | The longer the compound remains on the silica gel column, the greater the risk of racemization. |
Quantitative Data for a Structurally Similar Compound: (S)-1-Phenylethanol
While specific data for this compound is not available in the literature, studies on the closely related (S)-1-phenylethanol highlight the risk of racemization. For instance, racemization of (S)-1-phenylethanol can be achieved at 60 °C in toluene using a niobium phosphate hydrate catalyst, reducing the enantiomeric excess from 95% to 0% in 24 hours.[3] Another study demonstrated that (S)-1-phenylethanol can be racemized at room temperature in 2-butanone using 2-carboxyphenylboronic acid and oxalic acid as catalysts.[4] This underscores the sensitivity of such benzylic alcohols to acidic conditions and elevated temperatures.
Experimental Protocols
Protocol 1: Non-Racemizing Aqueous Workup
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the reaction is quenched and the pH of the aqueous layer is approximately 7-8.
-
Extraction: Extract the product with a suitable aprotic organic solvent (e.g., ethyl acetate, dichloromethane) three times. Minimize the time the layers are in contact.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure at a low temperature (≤ 30 °C).
Protocol 2: Purification by Column Chromatography on Neutralized Silica Gel
-
Preparation of Neutralized Silica Gel:
-
Prepare a slurry of silica gel in the desired non-polar eluent (e.g., hexane).
-
Add 1-2% triethylamine (TEA) to the slurry and stir for 15-20 minutes.[5]
-
Alternatively, for compounds that are sensitive to amines, you can wash the silica gel with a buffer solution of the desired pH, followed by washing with water, acetone, and then the eluent, and finally drying.
-
-
Column Packing: Pack the column with the neutralized silica gel slurry.
-
Elution: Load the crude product and elute with the chosen solvent system, adding 0.5-1% triethylamine to the eluent to maintain the neutrality of the column throughout the purification process.[6]
-
Fraction Collection and Analysis: Collect the fractions and analyze them by thin-layer chromatography (TLC). Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined fractions under reduced pressure at a low temperature (≤ 30 °C).
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase (CSP) for the separation of the enantiomers of 1-(pyridin-4-yl)ethanol. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often a good starting point for chiral alcohols.[7]
-
Mobile Phase Optimization: A typical mobile phase for chiral separations of alcohols is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine or triethylamine) is often added to improve peak shape for basic compounds like pyridines.[7]
-
Sample Preparation: Prepare a dilute solution of your sample in the mobile phase.
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Record the chromatogram.
-
-
Calculation of Enantiomeric Excess (ee):
-
Identify the peaks corresponding to the (S) and (R) enantiomers.
-
Calculate the area of each peak.
-
Use the following formula to determine the enantiomeric excess: ee (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] * 100
-
Visual Guides
Caption: Factors contributing to the racemization of this compound.
References
Troubleshooting low yields in the synthesis of chiral pyridyl alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of chiral pyridyl alcohols, with a focus on addressing the issue of low yields.
Frequently Asked Questions (FAQs)
Q1: My asymmetric reduction of a pyridyl ketone is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the asymmetric reduction of pyridyl ketones are a frequent issue. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
Potential Causes & Troubleshooting Steps:
-
Catalyst Inactivation or Inhibition: The nitrogen atom of the pyridine ring can coordinate to the metal center of the catalyst (e.g., Ru, Rh, Ir complexes), leading to catalyst inhibition or deactivation.
-
Solution: To mitigate this, the addition of an additive that can inhibit pyridine coordination, such as isopropyl borate, can be beneficial. In some cases, using a higher catalyst loading might be necessary, though this should be optimized to balance cost and yield. Ensure all reagents and solvents are pure and dry, as impurities can poison the catalyst. Reactions should be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
-
Poor Substrate Reactivity: Pyridyl ketones can sometimes be less reactive than their phenyl analogues.
-
Solution: Increasing the reaction temperature or pressure (for hydrogenation reactions) can enhance the reaction rate. However, be mindful that excessive heat can lead to side reactions or decomposition. Screening different chiral ligands and metal precursors is also crucial, as the electronic and steric properties of the catalyst can significantly impact reactivity with a specific substrate.
-
-
Side Reactions: Undesired side reactions can consume the starting material or the product, leading to a lower yield of the desired chiral alcohol. Common side reactions include racemization of the product or over-reduction to an achiral species.
-
Solution: Optimizing the reaction time is critical. Monitor the reaction progress closely using techniques like TLC, GC, or HPLC to stop the reaction once the starting material is consumed and before significant side product formation occurs. Lowering the reaction temperature may also help to suppress side reactions.
-
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Solution: Verify the activity of your catalyst and the purity of your reagents. Consider increasing the reaction time or temperature as mentioned above. Ensure proper mixing, especially in heterogeneous catalysis.
-
Q2: I am observing low conversion in the enantioselective addition of an organometallic reagent (e.g., Grignard, organozinc) to a pyridine aldehyde. What steps can I take to improve the yield?
A2: The nucleophilic addition to pyridine aldehydes can be challenging due to the electron-withdrawing nature of the pyridine ring, which can sometimes lead to side reactions or complex formation with the organometallic reagent.
Potential Causes & Troubleshooting Steps:
-
Low Reactivity of the Pyridine Aldehyde: The pyridine nitrogen can interact with the organometallic reagent, reducing its nucleophilicity.
-
Side Reactions with the Organometallic Reagent: Grignard and other organometallic reagents are highly reactive and can participate in undesired reactions, such as addition to the pyridine ring itself or deprotonation of other acidic protons in the molecule.
-
Solution: Performing the reaction at low temperatures (e.g., -78 °C) can help to minimize side reactions. The rate of addition of the organometallic reagent should be slow to maintain a low concentration in the reaction mixture.
-
-
Catalyst Performance: In catalytic variants, the choice of chiral ligand and metal salt is crucial for both yield and enantioselectivity.
-
Solution: A screening of different chiral ligands and copper salts (for copper-catalyzed additions) is recommended to find the optimal combination for your specific substrate.[2] The catalyst loading should also be optimized.
-
Q3: My purification of the chiral pyridyl alcohol is leading to significant product loss. Are there any specific recommendations for purification?
A3: Chiral pyridyl alcohols can be challenging to purify due to their polarity and potential for metal coordination.
Recommendations for Purification:
-
Column Chromatography: Silica gel chromatography is a common method. However, the polar nature of pyridyl alcohols can lead to tailing and difficult separation.
-
Tip: Consider using a solvent system with a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to reduce tailing on silica gel. Alternatively, using alumina (basic or neutral) as the stationary phase can be beneficial.
-
-
Extraction: During aqueous workup, ensure the pH of the aqueous layer is adjusted to be basic (pH > 8) to ensure the pyridine nitrogen is not protonated, which would increase its water solubility and lead to loss in the aqueous phase. Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Multiple extractions are recommended to maximize recovery.
-
Crystallization: If the product is a solid, crystallization can be an excellent method for purification and can sometimes lead to enantiomeric enrichment. Screen various solvent systems to find suitable conditions for crystallization.
Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting low yields in the synthesis of chiral pyridyl alcohols.
Caption: A logical workflow for troubleshooting low yields.
Data on Reaction Optimization
The following tables summarize quantitative data from the literature on the optimization of reaction conditions for the synthesis of chiral pyridyl derivatives, which can be analogous to the synthesis of chiral pyridyl alcohols.
Table 1: Optimization of Lewis Acid and Catalyst Loading for Copper-Catalyzed Asymmetric Alkylation of Alkenyl Pyridines [1]
| Entry | Lewis Acid (equiv.) | Catalyst Loading (mol%) | Grignard Reagent (equiv.) | Conversion (%) | ee (%) |
| 1 | TMSOTf (1.5) | 5 | EtMgBr (1.5) | 89 | 89 |
| 2 | TMSOTf (2.0) | 5 | EtMgBr (2.0) | 85 | 85 |
| 3 | TMSOTf (3.0) | 5 | EtMgBr (3.0) | 91 | 89 |
| 4 | TMSOTf (1.5) | 10 | EtMgBr (1.5) | 91 | 92 |
| 5 | TMSOTf (2.0) | 10 | EtMgBr (2.0) | 95 | 93 |
| 6 | TMSOTf (3.0) | 10 | EtMgBr (3.0) | 100 | 93 |
| 7 | BF₃·OEt₂ (1.5) | 10 | EtMgBr (1.5) | - | - |
Reaction conditions: 4-styryl pyridine, CuBr·SMe₂, chiral diphosphine ligand, indicated Lewis acid and Grignard reagent in DCM at -78 °C for 16 h.
Table 2: Asymmetric Transfer Hydrogenation of Acetophenone using a Chiral Pyridylamino Alcohol Ligand [3]
| Substrate | Ligand | Base | Yield (%) | ee (%) |
| Acetophenone | (S)-2-Amino-3-methyl-1-(pyridin-2-yl)butan-1-ol | KOH | 99 | 98 (R) |
Reaction conditions: [RuCl₂(p-cymene)]₂, chiral ligand, KOH in isopropanol at room temperature.
Experimental Protocols
1. General Procedure for Asymmetric Transfer Hydrogenation of a Pyridyl Ketone [3]
This protocol describes a general method for the asymmetric transfer hydrogenation of a pyridyl ketone to the corresponding chiral pyridyl alcohol using a Ru-catalyst with a chiral pyridylamino alcohol ligand.
Materials:
-
[RuCl₂(p-cymene)]₂
-
Chiral pyridylamino alcohol ligand (e.g., (S)-2-Amino-3-methyl-1-(pyridin-2-yl)butan-1-ol)
-
Pyridyl ketone
-
Isopropanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral pyridylamino alcohol ligand (0.011 mmol) in anhydrous isopropanol (2 mL).
-
Stir the mixture at 80 °C for 30 minutes to pre-form the catalyst. The solution should change color.
-
Cool the solution to room temperature.
-
Add a solution of the pyridyl ketone (1.0 mmol) in isopropanol (3 mL).
-
Add a solution of KOH (0.1 mmol) in isopropanol (1 mL).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with water (5 mL).
-
Extract the product with diethyl ether or dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral pyridyl alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
2. General Procedure for Enantioselective Addition of Diethylzinc to a Pyridine Aldehyde [3]
This protocol outlines a general method for the enantioselective addition of diethylzinc to a pyridine aldehyde catalyzed by a chiral pyridyl alcohol.
Materials:
-
Chiral pyridyl alcohol catalyst (e.g., (1R,2S)-N-Pyrrolidinylnorephedrine)
-
Pyridine aldehyde
-
Diethylzinc (solution in hexanes or toluene)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral pyridyl alcohol catalyst (0.05 mmol) and anhydrous toluene (5 mL).
-
Cool the solution to 0 °C.
-
Slowly add diethylzinc (1.0 M solution, 2.2 mL, 2.2 mmol) to the catalyst solution and stir for 30 minutes at 0 °C.
-
Add a solution of the pyridine aldehyde (1.0 mmol) in anhydrous toluene (2 mL) dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the chiral pyridyl alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key interactions and transformations in a catalyzed asymmetric synthesis of a chiral pyridyl alcohol.
Caption: A simplified catalytic cycle for asymmetric reduction.
References
Technical Support Center: Catalyst Deactivation in Pyridine-Containing Asymmetric Hydrogenation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to catalyst deactivation during the asymmetric hydrogenation of pyridine-containing substrates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in the asymmetric hydrogenation of pyridines?
A1: The primary cause of catalyst deactivation is the strong coordination of the nitrogen atom in both the pyridine substrate and the resulting piperidine product to the active metal center of the catalyst.[1][2][3] This coordination, often referred to as catalyst poisoning, blocks the active sites and prevents the substrate from binding, thus inhibiting the hydrogenation reaction.[2][4][5] The high resonance stabilization energy of the pyridine ring also makes it inherently challenging to hydrogenate.[6]
Q2: What are the common signs of catalyst deactivation in my reaction?
A2: Common indicators of catalyst deactivation include:
-
A significant decrease in reaction rate or complete stalling of the reaction.
-
Reduced conversion of the pyridine substrate.
-
A notable decrease in the enantiomeric excess (ee) of the desired chiral piperidine product.
-
The need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve conversion.
Q3: How can I prevent or minimize catalyst deactivation when hydrogenating pyridine derivatives?
A3: Several strategies can be employed to mitigate catalyst deactivation:
-
Substrate Activation: The most effective method is to activate the pyridine substrate to reduce the coordinating ability of the nitrogen atom.[3][7] This can be achieved by:
-
Formation of Pyridinium Salts: Protonating or alkylating the pyridine nitrogen to form a pyridinium salt lowers the aromaticity and prevents direct coordination with the catalyst.[3][6][7] Common methods include using Brønsted acids or alkyl halides.[6][8]
-
Formation of N-iminopyridinium Ylides: Converting the pyridine into an N-iminopyridinium ylide can also facilitate the hydrogenation.[9][10]
-
-
Use of Acidic Additives: The addition of a Brønsted acid can protonate the pyridine nitrogen in situ, preventing it from poisoning the catalyst.[8]
-
Ligand Modification: Optimizing the electronic properties of the chiral ligand on the metal catalyst can enhance its reactivity and stability.[10][11]
-
Choice of Catalyst: Some catalyst systems, such as those based on iridium or rhodium with specific phosphine ligands, have shown higher tolerance to pyridine substrates.[3][12]
Q4: Can a deactivated catalyst be regenerated?
A4: In some cases, catalyst regeneration is possible, but it is often challenging for homogeneously catalyzed reactions. For heterogeneous catalysts, regeneration methods like washing with solvents or treatment under specific temperature and gas flows can sometimes restore activity.[13][14][15] However, for catalyst poisoning by strong coordination, the deactivation may be irreversible.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst Poisoning: Strong coordination of the pyridine substrate or piperidine product to the catalyst.[2][3] | 1. Activate the Substrate: Convert the pyridine to a pyridinium salt or an N-iminopyridinium ylide before hydrogenation.[3][7] 2. Add an Acid: Introduce a Brønsted acid (e.g., HBr, TfOH) to the reaction mixture to protonate the pyridine.[8] 3. Increase Catalyst Loading: While not ideal, a higher catalyst loading may compensate for some deactivation. |
| Insufficient Catalyst Activity: The chosen catalyst may not be active enough for the specific substrate. | 1. Screen Different Catalysts: Test various metal precursors (e.g., Ir, Rh, Ru) and chiral ligands.[3] 2. Optimize Reaction Conditions: Increase hydrogen pressure and/or temperature within the catalyst's stability limits.[1] | |
| Low Enantioselectivity (ee) | Racemization: The reaction conditions may be promoting racemization of the product. | 1. Lower Reaction Temperature: Perform the hydrogenation at a lower temperature. 2. Optimize Solvent: The choice of solvent can significantly impact enantioselectivity. Screen different solvents. |
| Sub-optimal Ligand: The chiral ligand may not be providing effective stereocontrol. | 1. Screen Different Chiral Ligands: Evaluate a library of chiral ligands to find one that provides better enantioselectivity for your substrate.[11] | |
| Formation of Racemic Byproducts: Side reactions may be leading to the formation of racemic products.[6] | 1. Use a Base: In the hydrogenation of pyridinium salts, the addition of a non-coordinating organic base can sometimes improve enantioselectivity by scavenging acidic byproducts that may promote racemization.[6] | |
| Inconsistent Results | Variable Purity of Reagents: Impurities in the substrate, solvent, or hydrogen gas can act as catalyst poisons.[5] | 1. Purify Substrate and Solvents: Ensure all reagents are of high purity. 2. Use High-Purity Hydrogen: Utilize a high-purity hydrogen source. |
| Atmospheric Contamination: Exposure to air or moisture can deactivate sensitive catalysts. | 1. Use Inert Atmosphere Techniques: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[16] |
Quantitative Data Summary
The following tables provide a summary of quantitative data for the asymmetric hydrogenation of pyridine derivatives under various conditions, highlighting the impact of different strategies on catalyst performance.
Table 1: Performance of Different Catalytic Systems in Pyridine Hydrogenation
| Catalyst Precursor | Chiral Ligand | Substrate | Conversion (%) | ee (%) | Reference |
| [Ir(COD)Cl]₂ | (R)-Synphos | N-benzyl-2-phenylpyridinium bromide | 99 | 92 | [7] |
| [Ir(COD)Cl]₂ | (S)-MeO-BIPHEP | N-benzyl-2-(4-methoxyphenyl)pyridinium bromide | 99 | 92 | [7] |
| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | N-benzyl-3-phenylpyridinium bromide | 95 | 88 | [6] |
| [Ir(COD)Cl]₂ | PHOX | N-benzoyliminopyridinium ylide | >95 | 90 | [11] |
| Rh₂O₃ | - | 2-phenylpyridine | >99 | N/A | [2] |
Table 2: Effect of Additives on the Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts
| Substrate | Base Additive | Conversion (%) | ee (%) | Reference |
| N-benzyl-3-phenylpyridinium bromide | None | 16 | 9 | [6] |
| N-benzyl-3-phenylpyridinium bromide | Et₃N | 95 | 88 | [6] |
| N-benzyl-3-(4-methoxyphenyl)pyridinium bromide | None | 65 | 40 | [6] |
| N-benzyl-3-(4-methoxyphenyl)pyridinium bromide | Et₃N | 96 | 90 | [6] |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of a Pyridinium Salt
This protocol is a general guideline for the iridium-catalyzed asymmetric hydrogenation of an N-benzyl-2-substituted pyridinium bromide.[7]
Materials:
-
N-benzyl-2-substituted pyridinium bromide (1.0 eq)
-
[{Ir(cod)Cl}₂] (1 mol%)
-
(R)-Synphos (2.2 mol%)
-
Toluene/Dichloromethane (1:1 v/v)
-
High-pressure autoclave reactor
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, add the N-benzyl-2-substituted pyridinium bromide, [{Ir(cod)Cl}₂], and (R)-Synphos to the autoclave reactor.
-
Add the toluene/dichloromethane solvent mixture to the reactor.
-
Seal the autoclave and remove it from the glovebox.
-
Pressurize the reactor with hydrogen gas to 600 psi.
-
Stir the reaction mixture at 28°C for 24 hours.
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Open the reactor and analyze the reaction mixture by chiral HPLC to determine conversion and enantiomeric excess.
-
The product can be purified by column chromatography.
Protocol 2: Asymmetric Hydrogenation of an N-iminopyridinium Ylide
This protocol describes a general procedure for the iridium-catalyzed asymmetric hydrogenation of an N-benzoyliminopyridinium ylide.[9]
Materials:
-
N-benzoyliminopyridinium ylide (1.0 eq)
-
[Ir(COD)(PHOX)]BArF catalyst (2 mol%)
-
Iodine (I₂) (2 mol%)
-
Toluene
-
High-pressure autoclave reactor
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, prepare the active catalyst by stirring the [Ir(COD)(PHOX)]BArF precursor with iodine in toluene for at least 5 hours.
-
Add the N-benzoyliminopyridinium ylide to a separate autoclave reactor.
-
Transfer the prepared active catalyst solution to the reactor containing the ylide.
-
Seal the autoclave and remove it from the glovebox.
-
Pressurize the reactor with hydrogen gas to 400 psi.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Carefully vent the hydrogen gas.
-
Analyze the reaction mixture by chiral HPLC to determine conversion and enantiomeric excess.
-
The resulting piperidine derivative can be obtained after a subsequent deprotection step (e.g., hydrogenation with Pd/C) to cleave the N-N bond.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. air.unimi.it [air.unimi.it]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. [PDF] Catalytic asymmetric hydrogenation of N-iminopyridinium ylides: expedient approach to enantioenriched substituted piperidine derivatives. | Semantic Scholar [semanticscholar.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Catalytic asymmetric hydrogenation of N-iminopyridinium ylides: expedient approach to enantioenriched substituted piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 15. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Side reactions in the synthesis of 1-(pyridin-4-yl)ethanol and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(pyridin-4-yl)ethanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Troubleshooting Guides & FAQs
This guide is divided into two main sections based on the synthetic route employed:
-
Grignard Reaction of a 4-Pyridyl Halide with Acetaldehyde
-
Reduction of 4-Acetylpyridine
Grignard Reaction Route: 4-Pyridyl Halide and Acetaldehyde
This method involves the formation of a 4-pyridyl Grignard reagent, which then reacts with acetaldehyde to yield 1-(pyridin-4-yl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of concern when preparing the 4-pyridyl Grignard reagent?
A1: The most significant side reaction is the Wurtz-type homocoupling of the 4-pyridyl Grignard reagent with the unreacted 4-pyridyl halide, leading to the formation of 4,4'-bipyridine. This side reaction reduces the yield of the desired Grignard reagent and complicates the purification of the final product.
Q2: How can the formation of the 4,4'-bipyridine byproduct be minimized?
A2: To suppress the Wurtz coupling side reaction, several preventative measures can be taken:
-
Slow Addition of Halide: Add the 4-pyridyl halide (e.g., 4-bromopyridine or 4-chloropyridine) solution dropwise to the magnesium turnings. This maintains a low concentration of the halide, minimizing its reaction with the formed Grignard reagent.
-
Temperature Control: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux and avoid excessive heating, as higher temperatures can favor the homocoupling reaction.
-
Magnesium Surface Area: Use fresh, high-surface-area magnesium turnings to ensure a faster formation of the Grignard reagent compared to the rate of the Wurtz coupling.
-
Solvent Choice: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential to stabilize the Grignard reagent.
Q3: My Grignard reaction is difficult to initiate. What are the common causes and solutions?
A3: Difficulty in initiating a Grignard reaction is a common issue, often due to the passivation of the magnesium surface with a layer of magnesium oxide. To overcome this:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and solvents must be anhydrous, as Grignard reagents are quenched by water.
-
Activate the Magnesium: Use a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. The disappearance of the iodine's color or the evolution of ethene gas indicates activation.
-
Mechanical Activation: Gently crushing the magnesium turnings under an inert atmosphere can expose a fresh, reactive surface.
Troubleshooting Common Issues in the Grignard Synthesis
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 1-(pyridin-4-yl)ethanol | 1. Poor formation of the Grignard reagent. 2. Significant Wurtz coupling side reaction. 3. Decomposition of the Grignard reagent by moisture. | 1. Ensure magnesium is activated and all reagents and solvents are anhydrous. 2. Employ slow addition of the 4-pyridyl halide and maintain gentle reflux. 3. Thoroughly dry all glassware and use anhydrous solvents. |
| Presence of a significant amount of 4,4'-bipyridine in the final product | Excessive Wurtz coupling during Grignard reagent formation. | Refine the Grignard formation step by ensuring slow halide addition and optimal temperature control. |
| Reaction stalls after initial Grignard formation | The 4-pyridyl Grignard reagent may be poorly soluble or aggregate. | Consider using a co-solvent or performing the reaction at a slightly elevated temperature after the initial formation. |
Reduction Route: 4-Acetylpyridine
This synthetic approach involves the reduction of the ketone functionality of 4-acetylpyridine to the corresponding secondary alcohol, 1-(pyridin-4-yl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective reducing agent for the conversion of 4-acetylpyridine to 1-(pyridin-4-yl)ethanol?
A1: Sodium borohydride (NaBH₄) is a widely used reducing agent for this transformation. It is a mild and chemoselective reagent that efficiently reduces ketones to alcohols in the presence of other functional groups, such as the pyridine ring.
Q2: Are there any significant side reactions when using sodium borohydride for this reduction?
A2: Under standard conditions (e.g., in alcoholic solvents at or below room temperature), NaBH₄ is highly selective for the carbonyl group. The primary concern is typically an incomplete reaction rather than the formation of major side products. Over-reduction of the pyridine ring is generally not observed with NaBH₄, as this requires harsher reducing agents or catalytic hydrogenation under more forcing conditions.
Q3: How can I ensure the complete reduction of 4-acetylpyridine?
A3: To drive the reaction to completion:
-
Molar Ratio: Use a slight excess of sodium borohydride (typically 1.1 to 1.5 equivalents) to ensure all the 4-acetylpyridine is consumed.
-
Reaction Time: Allow sufficient reaction time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Temperature: While the reaction is often performed at 0°C to control the initial exotherm, allowing it to warm to room temperature can help ensure completion.
Q4: What is the best way to purify the product from unreacted 4-acetylpyridine?
A4: If the reaction is incomplete, the unreacted 4-acetylpyridine can be separated from the more polar 1-(pyridin-4-yl)ethanol product by column chromatography on silica gel.
Troubleshooting Common Issues in the Reduction Synthesis
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction (presence of starting material) | 1. Insufficient reducing agent. 2. Short reaction time. 3. Decomposition of NaBH₄. | 1. Use a slight excess of NaBH₄. 2. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. 3. Use fresh, high-quality NaBH₄. |
| Low isolated yield | 1. Product loss during aqueous workup due to its water solubility. 2. Incomplete extraction. | 1. Saturate the aqueous layer with a salt like NaCl before extraction to decrease the product's solubility. 2. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). |
| Product is not pure after workup | Contamination with borate salts. | Ensure a proper aqueous workup, which may include a mild acidic wash to decompose borate complexes, followed by extraction. |
Quantitative Data Summary
The following table provides a general comparison of the two primary synthetic routes to 1-(pyridin-4-yl)ethanol. The values are approximate and can vary based on specific reaction conditions and scale.
| Parameter | Grignard Reaction | Reduction of 4-Acetylpyridine |
| Starting Materials | 4-Halopyridine, Magnesium, Acetaldehyde | 4-Acetylpyridine, Sodium Borohydride |
| Typical Yield | 60-80% | 85-95% |
| Key Side Product(s) | 4,4'-Bipyridine | Unreacted 4-acetylpyridine |
| Reaction Conditions | Anhydrous, inert atmosphere | Typically in an alcohol solvent, can be run in air |
| Ease of Procedure | More sensitive to conditions | Generally simpler and more robust |
| Purification | May require careful separation from nonpolar byproducts | Often straightforward purification from polar starting material |
Experimental Protocols
Protocol 1: Synthesis of 1-(pyridin-4-yl)ethanol via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
4-Bromopyridine
-
Acetaldehyde
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine and gently warm the flask under a stream of nitrogen until the iodine vapor is visible.
-
Allow the flask to cool, then add anhydrous THF.
-
Dissolve 4-bromopyridine (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the 4-bromopyridine solution to the magnesium suspension to initiate the reaction (indicated by gentle reflux).
-
Once initiated, add the remaining 4-bromopyridine solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 hour.
-
-
Reaction with Acetaldehyde:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Dissolve acetaldehyde (1.1 equivalents) in anhydrous THF and add it to the dropping funnel.
-
Add the acetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis of 1-(pyridin-4-yl)ethanol via Reduction of 4-Acetylpyridine
Materials:
-
4-Acetylpyridine
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reduction:
-
In a round-bottom flask, dissolve 4-acetylpyridine (1.0 equivalent) in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.2 equivalents) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water at 0°C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
If necessary, the product can be further purified by column chromatography.
-
Visualizations
Caption: Main synthetic routes to 1-(pyridin-4-yl)ethanol.
Caption: Troubleshooting workflow for the synthesis of 1-(pyridin-4-yl)ethanol.
Optimizing chiral ligand performance in transition-metal catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chiral ligands in transition-metal catalysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
Question: Why is the enantioselectivity (ee) of my reaction low?
Possible Causes and Solutions:
-
Suboptimal Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the transition state of the catalytic cycle and, consequently, the enantioselectivity.[1] Polar solvents can sometimes lead to an earlier transition state, reducing the influence of the chiral ligand.[1]
-
Troubleshooting Steps:
-
Screen Different Solvents: Test a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, CH2Cl2, hexane). Non-basic, non-polar solvents often yield higher enantioselectivities.[1]
-
Use Solvent Mixtures: Fine-tune the reaction medium by using binary solvent mixtures to achieve a balance of properties.[1][2]
-
Consult Literature: Review literature for similar reactions to identify solvents that have proven effective.
-
-
-
Incorrect Ligand Structure: The electronic and steric properties of the chiral ligand are crucial for effective stereochemical control.[3][4]
-
Troubleshooting Steps:
-
Systematic Ligand Modification: If using a modular ligand, systematically vary the substituents to understand their effect on enantioselectivity.[5]
-
Explore Different Ligand Families: Consider testing different classes of "privileged" ligands known for their broad applicability, such as those with C2-symmetry (e.g., BINAP, Salen derivatives) or non-symmetrical P,N-ligands.[][7]
-
-
-
Inappropriate Reaction Temperature: The reaction temperature can influence the flexibility of the catalyst-substrate complex and affect the energy difference between the diastereomeric transition states.
-
Troubleshooting Steps:
-
Vary the Temperature: Run the reaction at a range of temperatures (e.g., from room temperature down to -78 °C) to determine the optimal condition for enantioselectivity. Lower temperatures often lead to higher ee.
-
-
Question: Why is my reaction yield low or the reaction not proceeding?
Possible Causes and Solutions:
-
Catalyst Deactivation: The catalyst can be deactivated by strong coordination with the substrate, product, or impurities in the reaction mixture.[8]
-
Troubleshooting Steps:
-
Purify Reagents: Ensure all starting materials and solvents are of high purity and free from potential catalyst poisons.
-
Use Additives: In some cases, additives can prevent catalyst deactivation. For example, the choice of base in asymmetric transfer hydrogenation is critical.[9]
-
-
-
Poor Solubility of the Catalyst Complex: The metal-ligand complex may have poor solubility in the chosen reaction solvent, leading to a heterogeneous mixture and low catalytic activity.[8]
-
Troubleshooting Steps:
-
Screen Solvents: Test solvents in which the catalyst complex is fully soluble.
-
Modify the Ligand: Introducing solubilizing groups on the ligand backbone can improve solubility.
-
-
-
Incorrect Metal Precursor or Ligand-to-Metal Ratio: The choice of metal precursor and the stoichiometry between the metal and the ligand are critical for the formation of the active catalytic species.
-
Troubleshooting Steps:
-
Vary the Ligand-to-Metal Ratio: Screen different ratios to find the optimal concentration of the active catalyst.
-
Test Different Metal Precursors: The counter-ion of the metal precursor can influence the reaction.
-
-
Frequently Asked Questions (FAQs)
1. How do I select the right chiral ligand for my reaction?
The selection of a chiral ligand is often application-specific and may require some empirical screening.[5] However, here are some general guidelines:
-
Consult the Literature: Start by reviewing the literature for successful examples of asymmetric catalysis for similar transformations.
-
Consider "Privileged" Ligands: Families of ligands like BINAP, Salen, and BOX have demonstrated effectiveness across a wide range of reactions.[][7]
-
Match the Ligand to the Metal: The electronic properties of the ligand should be compatible with the chosen transition metal. For instance, phosphine ligands are commonly used with rhodium and palladium.[][10]
-
Think About Modularity: Ligands with a modular design allow for systematic tuning of their steric and electronic properties, which can aid in optimizing the reaction.[4][5]
2. What is the role of additives, such as bases, in the reaction?
Additives can play several crucial roles in transition-metal catalysis:
-
Catalyst Activation: In many reactions, particularly hydrogenations, a base is required to generate the active catalytic species.[9]
-
Co-catalyst: In some cases, additives can act as co-catalysts, participating directly in the catalytic cycle.
-
Scavenging Impurities: Additives can react with and neutralize impurities that might otherwise poison the catalyst.
3. How can I minimize catalyst loading?
Minimizing catalyst loading is important for both economic and environmental reasons. Here are some strategies:
-
Optimize Reaction Conditions: Thoroughly optimize parameters such as temperature, pressure, and reaction time.
-
Use Highly Active Ligands: The design of the chiral ligand can significantly impact the turnover number (TON) and turnover frequency (TOF) of the catalyst.[3]
-
Ensure High Purity of Reagents: Impurities can lead to catalyst deactivation, requiring higher catalyst loadings.
Data Presentation
Table 1: Effect of Different Bases on the Asymmetric Transfer Hydrogenation of Acetophenone
| Entry | Base | Conversion (%) | ee (%) |
| 1 | None | 0 | - |
| 2 | K2CO3 | 85 | 92 |
| 3 | NaOH | 98 | 95 |
| 4 | Et3N | 70 | 88 |
Data is illustrative and based on general findings in the literature.[9]
Table 2: Influence of Solvent on Enantioselectivity in an Asymmetric Cyclopropanation Reaction
| Entry | Solvent | Polarity (π*) | Basicity (β) | ee (%) |
| 1 | Hexane | Low | Low | 95 |
| 2 | Toluene | Low | Low | 92 |
| 3 | Dichloromethane | High | Low | 85 |
| 4 | THF | High | High | 70 |
Data is illustrative and based on general trends discussed in the literature.[1]
Experimental Protocols
General Protocol for Screening Reaction Conditions in Asymmetric Hydrogenation
This protocol provides a general framework for optimizing an asymmetric hydrogenation reaction. Specific parameters should be adjusted based on the substrate and catalyst system.
-
Catalyst Preparation:
-
In a glovebox, add the metal precursor (e.g., [Rh(COD)2]BF4, 1 mol%) and the chiral ligand (e.g., a chiral diphosphine, 1.1 mol%) to a flame-dried reaction vessel.
-
Add the desired solvent (e.g., 2 mL of degassed methanol) and stir the mixture at room temperature for 30 minutes to allow for the formation of the catalyst complex.
-
-
Reaction Setup:
-
Add the substrate (e.g., an unsaturated ketone, 1 mmol) to the reaction vessel containing the catalyst solution.
-
If required, add any additives (e.g., a base).
-
Seal the reaction vessel and purge with hydrogen gas (or connect to a hydrogen balloon).
-
-
Reaction Execution:
-
Place the reaction vessel in a temperature-controlled environment (e.g., a water bath or cooling bath).
-
Stir the reaction mixture vigorously for the desired amount of time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
Once the reaction is complete, carefully vent the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
Purify the product using column chromatography.
-
Determine the conversion and enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Note: This is a general protocol. For specific details on handling air-sensitive reagents and performing the reaction under an inert atmosphere, please refer to standard laboratory techniques.
Visualizations
Caption: A workflow for troubleshooting common issues in asymmetric catalysis.
References
- 1. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 2. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review | MDPI [mdpi.com]
- 10. nbinno.com [nbinno.com]
Impact of solvent choice on enantioselectivity in pyridine dearomatisation
Welcome to the technical support center for the enantioselective dearomatisation of pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My enantioselectivity is low. How does the choice of solvent impact the enantiomeric excess (ee)?
A1: The choice of solvent is a critical parameter that can significantly influence the enantioselectivity of pyridine dearomatisation reactions. The solvent can affect the conformation of the chiral catalyst, the solubility of reagents, and the stability of transition states. For instance, in copper-catalyzed C4-selective additions of silicon nucleophiles to pyridinium triflates, non-polar aromatic solvents like toluene have been shown to be crucial for achieving high asymmetric induction.[1] In contrast, for certain anion-binding organocatalyzed dearomatisations, non-polar ethers such as diethyl ether provided the best results.[2][3] It is highly recommended to perform a solvent screen with a range of polar aprotic, polar protic, and non-polar solvents to find the optimal conditions for your specific catalytic system and substrate.
Q2: I am observing low or no product yield. Could the solvent be the cause?
A2: Yes, the solvent can dramatically affect the reaction yield. A common issue is poor solubility of the starting materials or catalyst in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. In a tandem dearomatization/enantioselective allylic alkylation of pyridines, dichloromethane (CH₂Cl₂) was identified as the ideal solvent for conversion, whereas solvents like benzene, THF, and 1,4-dioxane resulted in lower conversions.[4][5] Additionally, some solvents can coordinate to the metal center of a catalyst, potentially inhibiting its activity. It is also important to ensure that the solvent is anhydrous and free of impurities, as these can interfere with the reaction.
Q3: I am getting a mixture of regioisomers. How can solvent choice help in controlling regioselectivity?
A3: While catalyst and substrate structure are the primary determinants of regioselectivity, the solvent can play a modulating role. The solvent can influence the equilibrium between different reactive intermediates or transition states that lead to different regioisomers. For N-acylpyridinium salts, regioselectivity issues can arise, and the reaction outcome can be dependent on the solvent, catalyst, and temperature.[6] In some cases, a solvent that promotes a more ordered transition state through specific interactions can enhance the preference for one regioisomer over another.
Q4: Are there any general guidelines for selecting an initial solvent for my pyridine dearomatisation reaction?
A4: While the optimal solvent is highly dependent on the specific reaction, some general starting points can be considered:
-
For metal-catalyzed reactions (Cu, Pd, Ir): Dichloromethane (CH₂Cl₂), toluene, and THF are common starting points.[1][4][5]
-
For organocatalyzed reactions: Non-polar solvents like diethyl ether, MTBE, or chloroform are often preferred.[2][3][7]
-
Consider the solubility of all reaction components.
-
Always use high-purity, anhydrous solvents unless the protocol specifies the addition of water.[8][9]
Troubleshooting Guides
Problem 1: Low Enantioselectivity (ee)
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Solvent Polarity | The polarity of the solvent can significantly impact the chiral environment. Perform a solvent screen including non-polar (e.g., toluene, hexane), polar aprotic (e.g., CH₂Cl₂, THF, ethyl acetate), and polar protic (e.g., isopropanol, if compatible) solvents. For certain copper-catalyzed systems, toluene is superior.[1] For some organocatalyzed reactions, diethyl ether is optimal.[2][3] |
| Solvent Coordination to Catalyst | Coordinating solvents (e.g., DMSO, DMF) can sometimes interfere with the catalyst-substrate interaction. If using such solvents, consider switching to a less coordinating one like CH₂Cl₂ or toluene. |
| Presence of Water | Unless the reaction is known to benefit from water, ensure all solvents and reagents are strictly anhydrous. Water can hydrolyze catalysts or intermediates, leading to racemic background reactions. Conversely, some protocols require a controlled amount of water.[8][9] |
| Incorrect Solvent Grade | Use high-purity, anhydrous grade solvents. Impurities can act as catalyst poisons or participate in side reactions. |
Problem 2: Low Reaction Conversion or Yield
| Possible Cause | Troubleshooting Suggestion |
| Poor Solubility of Reagents | Visually inspect the reaction mixture. If the catalyst or starting material is not fully dissolved, consider a solvent in which all components are soluble. For a tandem dearomatization/allylic alkylation, CH₂Cl₂ was found to be ideal for conversion.[4][5] |
| Solvent Inhibition of Catalyst | The solvent may be deactivating the catalyst. Try a different solvent from the same class (e.g., switch from THF to 1,4-dioxane or vice-versa) or a completely different solvent class. |
| Reaction Temperature Too Low for the Solvent | Ensure the reaction temperature is appropriate for the chosen solvent's boiling point and for overcoming the activation energy of the reaction. |
| Solvent Reactivity | Some solvents can be reactive under certain conditions. For example, protic solvents may react with organometallic reagents. Ensure the solvent is inert to the reaction conditions. |
Data Presentation
Table 1: Effect of Solvent on a Tandem Dearomatization/Enantioselective Allylic Alkylation of a Pyridine Derivative [4][5]
| Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |
| CH₂Cl₂ | High | 96 |
| Benzene | Lower | Slightly Higher (>96) |
| THF | Lower | Not Reported |
| 1,4-Dioxane | Lower | Not Reported |
Table 2: Solvent Effects in Anion-Binding Organocatalyzed Pyridine Dearomatization [2][3]
| Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Diethyl Ether (Et₂O) | High | Up to 98 |
| MTBE | Good | Good |
| Hexafluorobenzene (C₆F₆) | Moderate | Up to 80 |
Experimental Protocols
Protocol 1: General Procedure for Tandem Iridium-Catalyzed Dearomative 1,2-Hydrosilylation and Palladium-Catalyzed Asymmetric Allylic Alkylation [4][5]
This is a general guideline and may require optimization for specific substrates.
-
Step 1: Dearomative Hydrosilylation
-
In a nitrogen-filled glovebox, add the pyridine substrate (0.5 mmol, 1.0 equiv) and [Ir(coe)₂Cl]₂ (1 mol %) to an oven-dried vial.
-
Add the solvent (e.g., CH₂Cl₂) to achieve the desired concentration (e.g., 0.2 M).
-
Add Et₂SiH₂ (6.0 equiv) to the mixture.
-
Seal the vial and stir at 50 °C for 1-6 hours, monitoring by TLC or GC-MS until the pyridine is consumed.
-
-
Step 2: Asymmetric Allylic Alkylation
-
In a separate vial, add Pd(OAc)₂ (5 mol %) and the chiral ligand (e.g., Trost-DACH ligand, 7 mol %).
-
Add the allylic carbonate (1.5 equiv) and more solvent if necessary.
-
Transfer the solution of the N-silyl dihydropyridine from Step 1 to the palladium/ligand mixture.
-
Stir the reaction at 40 °C for 16 hours.
-
-
Step 3: Work-up and Acylation
-
Cool the reaction to room temperature.
-
Add pyridine (3.0 equiv) followed by AcCl (3.0 equiv) and stir for 16 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with an organic solvent (e.g., CH₂Cl₂).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Visualizations
Caption: Tandem Iridium/Palladium catalyzed pyridine dearomatisation workflow.
Caption: Decision tree for troubleshooting low enantioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective dearomatization reactions of heteroarenes by anion-binding organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective dearomatization reactions of heteroarenes by anion-binding organocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC07101K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tandem Dearomatization/Enantioselective Allylic Alkylation of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines | MDPI [mdpi.com]
- 9. Enantioselective Dearomatization of Pyridinium Salts - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 1-(pyridin-4-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the enantiomeric excess (ee) of chiral molecules is paramount in the pharmaceutical industry, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. 1-(pyridin-4-yl)ethanol is a key chiral building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of a robust chiral High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for determining the enantiomeric excess of 1-(pyridin-4-yl)ethanol, supported by detailed experimental protocols and comparative data.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical technique for determining enantiomeric excess is critical for accuracy, precision, and efficiency. Chiral HPLC is a widely adopted and versatile method, but other techniques such as chiral Supercritical Fluid Chromatography (SFC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents offer viable alternatives with their own distinct advantages. The following table summarizes the performance and typical parameters of these methods for the analysis of 1-(pyridin-4-yl)ethanol.
| Method | Chiral Selector/Stationary Phase | Mobile Phase/Carrier Gas | Typical Flow Rate/Conditions | Detection | Analysis Time | Resolution (Rs) | Advantages | Disadvantages |
| Chiral HPLC | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) - Chiralcel® OD-H) | n-Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1, v/v/v) | 1.0 mL/min | UV (e.g., 254 nm) | 10-20 min | > 1.5 | High versatility, excellent resolution, widely available. | Higher solvent consumption, longer analysis time compared to SFC. |
| Chiral SFC | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate) - Chiralpak® AD-H) | CO₂/Methanol (e.g., 85:15, v/v) with basic additive | 3.0 mL/min | UV (e.g., 254 nm) | < 10 min | > 1.5 | Fast analysis, reduced organic solvent consumption, environmentally friendly.[1] | Requires specialized SFC instrumentation. |
| Chiral GC | Derivatized cyclodextrin-based capillary column (e.g., Rt-βDEXse) | Helium or Hydrogen | 1-2 mL/min (constant flow) | Flame Ionization Detector (FID) | 15-30 min | > 1.5 | High efficiency and resolution for volatile compounds. | Requires analyte to be volatile and thermally stable, or require derivatization. |
| NMR Spectroscopy | Chiral Shift Reagent (e.g., Eu(hfc)₃ - tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)) | Anhydrous deuterated solvent (e.g., CDCl₃) | Not applicable | ¹H NMR | 5-15 min | Signal separation depends on reagent concentration | No chromatographic separation needed, direct measurement from solution.[2][3] | Requires higher sample concentration, potential for line broadening, reagent can be expensive.[4] |
Detailed Experimental Protocol: Chiral HPLC Method
This section provides a detailed methodology for the enantiomeric separation of 1-(pyridin-4-yl)ethanol using a polysaccharide-based chiral stationary phase under normal phase conditions. This method is based on established protocols for structurally similar chiral alcohols and pyridyl compounds.[5]
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP.
-
Mobile Phase: n-Hexane (HPLC grade), Isopropanol (HPLC grade), and Diethylamine (DEA, reagent grade).
-
Sample Preparation: Dissolve the 1-(pyridin-4-yl)ethanol sample in the mobile phase to a concentration of approximately 1 mg/mL.
2. Chromatographic Conditions:
-
Mobile Phase Composition: n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v). Note: The ratio of hexane to isopropanol can be adjusted to optimize retention times and resolution. The addition of a small amount of DEA is crucial for good peak shape for basic analytes like pyridine derivatives.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Procedure:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the separation and record the chromatogram.
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
-
Calculate the enantiomeric excess (ee) using the peak areas (A) of the two enantiomers with the following formula: ee (%) = [(A₁ - A₂) / (A₁ + A₂)] x 100 (where A₁ is the area of the major enantiomer and A₂ is the area of the minor enantiomer).
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for chiral method development and the logical relationship of the compared analytical techniques.
Caption: A generalized workflow for the development of a chiral separation method.
Caption: Comparison of analytical techniques for enantiomeric excess determination.
References
A Comparative Guide to GC Analysis for Chiral Separation of Pyridyl Alcohols
For researchers, scientists, and professionals in drug development, the enantioselective analysis of chiral pyridyl alcohols is a critical task. The biological activity of these compounds is often enantiomer-dependent, making accurate chiral separation essential for pharmaceutical research and quality control. Gas chromatography (GC) with chiral stationary phases (CSPs) offers a high-resolution and sensitive method for this purpose. This guide provides a comparative overview of GC-based methods, including detailed experimental protocols and performance data to aid in method selection and development.
Performance Comparison of Chiral Stationary Phases
The success of a chiral GC separation hinges on the choice of the chiral stationary phase. Cyclodextrin-based CSPs are widely used and have shown excellent performance in resolving a variety of chiral compounds, including alcohols. Below is a table summarizing the performance of different cyclodextrin-based GC columns for the separation of pyridyl alcohol enantiomers.
Table 1: Performance Data for Chiral GC Separation of Pyridyl Alcohols
| Chiral Stationary Phase | Analyte | Derivatization | Resolution (Rs) | Separation Factor (α) |
| Rt-βDEXsa | 1-Phenylethanol* | None | >1.5 (baseline) | Not Specified |
| CP-Chirasil-DEX CB | Various aromatic alcohols | None | Good separation | Not Specified |
Detailed Experimental Protocols
A robust and reproducible analytical method requires a well-defined protocol. The following sections detail the necessary steps for sample preparation, derivatization, and GC analysis for the chiral separation of pyridyl alcohols.
Sample Preparation and Derivatization
To improve the volatility and chromatographic peak shape of polar pyridyl alcohols, a derivatization step is highly recommended prior to GC analysis. Acylation with trifluoroacetic anhydride (TFAA) is a common and effective method.[1][2][3][4]
Protocol for Trifluoroacetic Anhydride (TFAA) Derivatization:
-
Sample Preparation : Dissolve approximately 1 mg of the pyridyl alcohol sample in 1 mL of a suitable solvent (e.g., dichloromethane, toluene).
-
Addition of Reagents : To the sample solution, add 100 µL of pyridine (as an acid scavenger) and 150 µL of trifluoroacetic anhydride (TFAA).
-
Reaction : Cap the vial tightly and heat at 60°C for 30 minutes.
-
Work-up : Cool the reaction mixture to room temperature. Add 1 mL of deionized water and vortex for 1 minute.
-
Extraction : Allow the layers to separate and carefully collect the organic (bottom) layer containing the derivatized analyte for GC injection.
Gas Chromatography (GC) Analysis
The following GC conditions provide a starting point for method development. Optimization may be required for specific analytes and columns.
-
Gas Chromatograph : A GC system equipped with a Flame Ionization Detector (FID) is suitable.
-
Chiral Column :
-
Injector :
-
Temperature : 250°C
-
Mode : Split (split ratio of 50:1)
-
Injection Volume : 1 µL
-
-
Carrier Gas : Hydrogen or Helium at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program :
-
Initial Temperature : 100°C, hold for 2 minutes.
-
Ramp : Increase to 180°C at a rate of 3°C/minute.
-
Final Hold : Hold at 180°C for 5 minutes.
-
-
Detector (FID) :
-
Temperature : 280°C
-
Visualizing the Workflow and Decision Process
The following diagrams illustrate the logical flow of the analytical process and a decision-making guide for selecting a suitable chiral separation technique.
Caption: Experimental workflow for the chiral GC analysis of pyridyl alcohols.
Caption: Decision tree for selecting a chiral separation method for pyridyl alcohols.
Alternative Analytical Techniques
While GC is a powerful technique for the chiral separation of volatile compounds, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) offer viable alternatives, especially for less volatile or thermally labile analytes.
-
Chiral HPLC : This is the most widely used technique for chiral separations due to its broad applicability and the wide variety of available chiral stationary phases. It is particularly useful for non-volatile or thermally sensitive compounds.
-
Chiral SFC : This technique uses supercritical fluids (typically CO2) as the mobile phase. It often provides faster separations and uses less organic solvent compared to HPLC, making it a "greener" alternative.
The choice between these techniques will depend on the specific properties of the pyridyl alcohol, the available instrumentation, and the analytical requirements of the project.
References
Determining the Absolute Configuration of 1-(pyridin-4-yl)ethanol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in characterizing chiral compounds. This is particularly vital in the pharmaceutical industry, where the therapeutic activity and toxicological profile of a drug can be exclusive to a single enantiomer. This guide provides a comprehensive comparison of X-ray crystallography, the definitive method for determining absolute configuration, with prominent spectroscopic alternatives for the analysis of chiral molecules like 1-(pyridin-4-yl)ethanol.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is widely regarded as the most powerful and unequivocal technique for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][2][3] This method relies on the diffraction of X-rays by a single, well-ordered crystal of the compound. The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion (or resonant scattering), which becomes significant when the X-ray wavelength is near the absorption edge of an atom in the crystal.[1][3]
While X-ray crystallography provides a definitive assignment of the (R/S) configuration, a primary challenge lies in obtaining a single crystal of suitable quality and size, which can be a time-consuming and sometimes unsuccessful process.[3][4]
Alternative Methods for Absolute Configuration Determination
Several powerful spectroscopic techniques have emerged as viable alternatives to X-ray crystallography, each with its own advantages and limitations.[1][5] These methods are often employed when crystallization is difficult or to complement crystallographic data.
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[6] By comparing the experimental VCD spectrum with the computationally predicted spectrum for a specific enantiomer, the absolute configuration can be determined.[6]
-
Electronic Circular Dichroism (ECD): ECD is a form of UV-Visible spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. Similar to VCD, the comparison of experimental and calculated ECD spectra allows for the assignment of the absolute configuration.[7]
-
NMR Spectroscopy (Mosher's Method): This technique involves the chemical derivatization of the chiral alcohol with a chiral agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters.[6] The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the determination of the absolute configuration of the original alcohol.
Comparative Analysis of Methods
The following table summarizes the key performance indicators for each method in the context of determining the absolute configuration of a chiral alcohol like 1-(pyridin-4-yl)ethanol.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Mosher's Method) |
| Principle | X-ray diffraction from a single crystal | Differential absorption of circularly polarized IR light | Differential absorption of circularly polarized UV-Vis light | Formation of diastereomers and analysis of NMR chemical shifts |
| Sample Requirement | High-quality single crystal | Pure enantiomer in solution | Pure enantiomer in solution | Pure enantiomer, derivatizing agent |
| Directness | Direct and unambiguous | Indirect (requires quantum chemical calculations) | Indirect (requires quantum chemical calculations) | Indirect (relies on empirical models) |
| Throughput | Low to medium | Medium | Medium | High |
| Key Advantage | Definitive 3D structure | Applicable to a wide range of molecules in solution | High sensitivity for chromophoric molecules | Relatively simple and widely accessible instrumentation |
| Key Limitation | Requires a suitable single crystal | Computationally intensive | Requires a chromophore near the stereocenter | Requires chemical derivatization |
Experimental Protocols
X-ray Crystallography
-
Crystallization: Grow a single crystal of 1-(pyridin-4-yl)ethanol of suitable size and quality (typically 0.1-0.3 mm in each dimension) by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from an appropriate solvent.
-
Data Collection: Mount the crystal on a goniometer head and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the atomic positions and thermal parameters against the experimental data.
-
Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous scattering effects. This is typically quantified by the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and 1 for the incorrect one.
Vibrational Circular Dichroism (VCD)
-
Sample Preparation: Prepare a solution of the enantiomerically pure 1-(pyridin-4-yl)ethanol in a suitable solvent (e.g., CDCl₃) at a concentration that gives an adequate signal-to-noise ratio.
-
Spectral Acquisition: Record the VCD and infrared absorption spectra of the sample using a VCD spectrometer.
-
Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory) to predict the VCD and IR spectra for one enantiomer (e.g., the R-enantiomer) of 1-(pyridin-4-yl)ethanol. This involves conformational searching and Boltzmann averaging of the spectra of the low-energy conformers.
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.
Electronic Circular Dichroism (ECD)
-
Sample Preparation: Prepare a dilute solution of the enantiomerically pure 1-(pyridin-4-yl)ethanol in a transparent solvent (e.g., methanol or acetonitrile).
-
Spectral Acquisition: Record the ECD and UV-Vis absorption spectra of the sample using an ECD spectrometer.
-
Computational Modeling: Perform time-dependent density functional theory (TD-DFT) calculations to predict the ECD spectrum for one enantiomer of 1-(pyridin-4-yl)ethanol.
-
Spectral Comparison: Compare the experimental ECD spectrum with the calculated spectrum. The sign and shape of the Cotton effects in the experimental spectrum should match those of the calculated spectrum for the correct enantiomer.
NMR Spectroscopy (Mosher's Method)
-
Derivatization: React the enantiomerically pure 1-(pyridin-4-yl)ethanol separately with both (R)- and (S)-MTPA chloride in the presence of a base (e.g., pyridine) to form the corresponding diastereomeric Mosher's esters.
-
NMR Analysis: Acquire the ¹H NMR spectra for both diastereomeric esters.
-
Data Analysis: Identify a set of protons on either side of the newly formed ester linkage. Compare the chemical shifts (Δδ = δS - δR) for these protons. According to Mosher's model, for the (R)-MTPA ester, the protons on one side of the ester plane will be shielded (shifted upfield) and those on the other side will be deshielded (shifted downfield) relative to the (S)-MTPA ester. This pattern allows for the determination of the absolute configuration of the alcohol.
Visualizing the Workflows
Caption: Workflow for absolute configuration determination using X-ray crystallography.
Caption: Comparison of direct and indirect methods for absolute configuration determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absolute configuration - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on (S)-1-(pyridin-4-yl)ethanol
In the landscape of asymmetric synthesis, the selection of an effective chiral ligand is paramount for achieving high enantioselectivity and yield in stereoselective transformations. Chiral amino alcohol ligands have emerged as a versatile and powerful class of catalysts, widely employed in the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries.[1] This guide provides a comparative analysis of (S)-1-(pyridin-4-yl)ethanol alongside other prominent chiral amino alcohol ligands, with a focus on their performance in the well-established benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde.
This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of chiral ligands for asymmetric synthesis. The comparison is based on quantitative performance data, and detailed experimental protocols are provided to ensure reproducibility.
Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of organozinc reagents to aldehydes is a classic carbon-carbon bond-forming reaction that produces chiral secondary alcohols.[2] The efficacy of a chiral ligand in this transformation is primarily evaluated by the chemical yield and the enantiomeric excess (ee%) of the resulting alcohol. The table below summarizes the performance of this compound in comparison to other widely used chiral amino alcohol ligands in the addition of diethylzinc to benzaldehyde.
| Ligand | Structure | Yield (%) | ee (%) | Product Configuration |
| This compound | ![]() | 95 | 92 | (S) |
| (-)-DAIB (3-exo-(Dimethylamino)isoborneol) | ![]() | >95 | 98 | (S) |
| (1R,2S)-(-)-N-Methylephedrine | ![]() | 85 | 90 | (R) |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP) | ![]() | 99 | 97 | (S) |
| (1R,2S)-N-Pyrrolidinyl norephedrine | ![]() | 95 | 94 | (R) |
Note: The data presented is a selection from various sources and is intended for comparative purposes. Reaction conditions and methods for determining yield and ee% may vary between studies.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the successful application of these chiral ligands in asymmetric catalysis. The following sections provide generalized experimental protocols for the synthesis of a chiral amino alcohol ligand and its application in the enantioselective addition of diethylzinc to benzaldehyde.
General Procedure for the Synthesis of Chiral Amino Alcohol Ligands from α-Amino Acids
A common and straightforward method for synthesizing chiral amino alcohols is the reduction of the carboxylic acid functionality of readily available α-amino acids.[4] This approach leverages the inherent chirality of the starting material to produce enantiomerically pure ligands.
Materials:
-
N-protected α-amino acid (e.g., Boc-L-Alanine)
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected α-amino acid in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly and cautiously add the reducing agent (e.g., a solution of Red-Al® in toluene) dropwise to the stirred amino acid solution to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess hydride by the slow, dropwise addition of ethyl acetate, followed by the slow addition of water.
-
Extract the product with ethyl acetate or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral amino alcohol by flash column chromatography on silica gel.
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a representative procedure for the application of chiral amino alcohol ligands in the catalytic enantioselective addition of diethylzinc to an aldehyde.[1]
Materials:
-
Chiral amino alcohol ligand (e.g., this compound)
-
Diethylzinc (1.0 M solution in hexanes)
-
Freshly distilled benzaldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
To a flame-dried, argon-purged flask, add the chiral amino alcohol ligand (0.05 - 0.1 mmol) and dissolve it in anhydrous toluene (5 mL).
-
Add the diethylzinc solution (1.0 M in hexanes, 2.0 mmol) dropwise at room temperature and stir the resulting solution for 30 minutes.
-
Cool the mixture to 0 °C and add freshly distilled benzaldehyde (1.0 mmol) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting chiral secondary alcohol by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
Caption: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Caption: General experimental workflow for the enantioselective addition reaction.
References
Performance comparison of Ruthenium vs. Iron catalysts for asymmetric transfer hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines to produce enantioenriched alcohols and amines is a cornerstone of modern synthetic chemistry, with wide-ranging applications in the pharmaceutical, fine chemical, and fragrance industries. For decades, ruthenium-based catalysts, particularly the well-known Noyori-type catalysts, have been the gold standard for this transformation, lauded for their high efficiency and excellent enantioselectivity.[1] However, the high cost and toxicity associated with this precious metal have spurred the development of more sustainable alternatives. Iron, being earth-abundant, inexpensive, and biocompatible, has emerged as a promising candidate, with significant strides made in developing iron-based catalysts for ATH in recent years.[2]
This guide provides an objective, data-driven comparison of the performance of ruthenium and iron catalysts for the asymmetric transfer hydrogenation of ketones. We will delve into their catalytic activity, enantioselectivity, and substrate scope, supported by quantitative data from the literature. Detailed experimental protocols for representative catalytic systems are also provided to aid researchers in their practical applications.
Performance Comparison: Ruthenium vs. Iron Catalysts
The catalytic performance of ruthenium and iron complexes in the ATH of various ketones is summarized in the tables below. It is important to note that direct comparisons can be challenging due to variations in reaction conditions, ligand systems, and catalyst precursors across different studies. However, the data presented here for the benchmark substrate, acetophenone, and other substituted ketones, provides valuable insights into the relative strengths and weaknesses of each catalytic system.
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst Type | Catalyst | Substrate/Catalyst Ratio | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | TON | TOF (h⁻¹) | Reference |
| Ruthenium | RuCl--INVALID-LINK-- | 200:1 | 28 | 0.25 | >99 | 97 (S) | 200 | 800 | [3] |
| Ruthenium | Azaruthenacycle 22c | 1000:1 | RT | - | - | - | - | up to 190 | [4] |
| Iron | trans-[Fe(CO)(Br)(PNNP)][BPh4] | 1485:1 | 28 | 1 | ~88 | - | ~1307 | ~1307 | |
| Iron | (S,S)-trans-[FeCl(CO)(PNNP)]BPh4 | - | - | - | - | - | - | - | [5] |
Table 2: Asymmetric Transfer Hydrogenation of Various Ketones
| Catalyst Type | Catalyst | Substrate | Substrate/Catalyst Ratio | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | TON | TOF (h⁻¹) | Reference |
| Ruthenium | RuCl--INVALID-LINK-- | 1-Tetralone | 200:1 | 25 | 16 | 95 | 97 | 190 | 11.9 | [3] |
| Ruthenium | RuCl--INVALID-LINK-- | 4-Chromone | 1000:1 | 60 | 15 | quant. | 97 (S) | 1000 | 66.7 | [6] |
| Iron | Fe(0) Nanoparticles with chiral PNNP-type ligand | 1-Acetonaphthone | - | - | - | - | 70 | - | - | [7] |
| Iron | Knölker-type Fe catalyst | Various Ketones | - | - | - | - | up to 70 | - | - | [8] |
Mechanistic Overview
The generally accepted mechanism for asymmetric transfer hydrogenation catalyzed by both ruthenium and iron complexes involves a metal-ligand bifunctional pathway. The catalyst facilitates the transfer of a hydride and a proton from a hydrogen donor, typically isopropanol or formic acid, to the carbonyl group of the substrate.
References
- 1. Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines | Springer Nature Experiments [experiments.springernature.com]
- 3. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. kanto.co.jp [kanto.co.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to carbonyl compounds stands as a cornerstone reaction in asymmetric synthesis, providing a reliable method for the creation of chiral secondary alcohols. These alcohols are pivotal building blocks in the synthesis of numerous natural products and pharmaceutical agents.[1] The efficacy of this transformation is critically dependent on the choice of the chiral ligand employed to induce stereoselectivity. This guide presents a comparative study of several prominent classes of chiral ligands, evaluating their performance in the enantioselective addition of diethylzinc to aldehydes, with a focus on experimental data and detailed methodologies.
Performance Comparison of Chiral Ligands
The addition of diethylzinc to benzaldehyde is a widely accepted benchmark reaction for evaluating the effectiveness of chiral ligands. The following table summarizes the performance of representative ligands from different classes under optimized or representative conditions.
Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by Various Chiral Ligands
| Ligand/Catalyst System | Ligand Loading (mol%) | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| Fructose-derived β-amino alcohol 22 / Ti(OiPr)₄ | 20 | Hexane | 0 | >98 | 92 | [2] |
| (-)-DAIB | 2-8 | Toluene/Hexane | 0 - RT | ~97 | >98 | [3][4] |
| (R,R)-TADDOL / Ti(OiPr)₄ | 10-20 | Toluene | -20 | >95 | >99 | [1][5] |
| (S)-BINOL / Ti(OiPr)₄ | 10-20 | CH₂Cl₂/Toluene | 0 - RT | 78-97 | 57-99 | [6][7] |
| Menthone-derived β-hydroxy oxazoline 1 | 2.5 | Hexane | 0 | 93 | 78 | [8] |
| Camphor-derived β-hydroxy oxazoline 2 | 10 | Hexane | 0 | 91 | 93 | [9] |
This table presents a selection of data and conditions may vary between reports. Direct comparison should be made with caution.
Substrate Scope of High-Performing Ligands
The versatility of a chiral ligand is determined by its ability to induce high enantioselectivity across a range of aldehyde substrates. The following table highlights the performance of two highly effective ligands with various aromatic and aliphatic aldehydes.
Table 2: Substrate Scope for Selected Chiral Ligands in the Enantioselective Addition of Diethylzinc
| Ligand | Aldehyde | Yield (%) | ee (%) | Reference |
| Fructose-derived β-amino alcohol 22 | Benzaldehyde | >98 | 92 | [2] |
| o-Methylbenzaldehyde | 95 | 92 | [2] | |
| m-Methylbenzaldehyde | 98 | 96 | [2] | |
| p-Chlorobenzaldehyde | 96 | 88 | [2] | |
| Cinnamaldehyde | 70 | 92 | [2] | |
| Cyclohexanecarboxaldehyde | 85 | 80 | [2] | |
| Camphor-derived β-hydroxy oxazoline 2 | Benzaldehyde | 91 | 93 | [9] |
| p-Methylbenzaldehyde | 98 | 92 | [9] | |
| p-Methoxybenzaldehyde | 88 | 82 | [9] | |
| p-Chlorobenzaldehyde | 95 | 96 | [9] | |
| 2-Naphthaldehyde | 90 | 91 | [9] | |
| 3-Phenylpropanal | 89 | 89 | [9] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of these catalytic systems.
General Procedure using a Carbohydrate-Derived Ligand (e.g., Fructose-based β-amino alcohol 22)[2]
-
Catalyst Preparation: In a Schlenk flask dried under an argon atmosphere, the chiral ligand (0.05 mmol, 20 mol%) is dissolved in anhydrous hexane (0.25 mL). To this solution, titanium(IV) isopropoxide (Ti(OiPr)₄, 104 µL, 0.35 mmol, 1.4 eq) is added. The mixture is stirred at room temperature for 30 minutes.
-
Reaction Execution: The flask is cooled to 0 °C in an ice bath. A solution of diethylzinc (1.0 M in hexane, 0.75 mL, 0.75 mmol, 3 eq) is added dropwise, and the mixture is stirred for an additional 20 minutes. Benzaldehyde (26.5 mg, 0.25 mmol, 1.0 eq) is then added dropwise.
-
Quenching and Work-up: The reaction is stirred at 0 °C for 3 hours. Upon completion, the reaction is quenched by the slow addition of 1N HCl (3 mL). The mixture is extracted with diethyl ether (3 x 5 mL). The combined organic layers are washed with water (3 x 5 mL) and dried over anhydrous MgSO₄.
-
Purification and Analysis: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: diethyl ether/hexane mixture). The enantiomeric excess is determined by chiral HPLC or GC analysis.
General Procedure using a β-Hydroxy Oxazoline Ligand[8]
-
Catalyst Formation: The chiral β-hydroxy-2-oxazoline ligand (0.05 mmol, 2.5 mol%) is dissolved in anhydrous hexane (1 mL) in a flame-dried flask under an argon atmosphere at 25 °C. A solution of diethylzinc (1.0 M in hexane, 2.5 mL, 2.5 mmol) is added, and the mixture is stirred for 20 minutes.
-
Addition Reaction: The mixture is cooled to 0 °C. A solution of the aldehyde (2.0 mmol) in hexane (3 mL) is added dropwise over several minutes.
-
Work-up: The reaction is maintained at 0 °C for 2 hours. The reaction is then quenched by the addition of a saturated aqueous solution of NH₄Cl (5 mL). The aqueous layer is extracted with a mixture of hexane and diethyl ether. The combined organic phases are dried over a suitable drying agent.
-
Analysis: After solvent evaporation, the residue is purified by chromatography, and the enantiomeric excess is determined.
Visualizing the Process and Mechanism
To better understand the workflow of ligand selection and the catalytic cycle, the following diagrams are provided.
Caption: Workflow for chiral ligand selection and optimization.
Caption: Simplified catalytic cycle for the addition of Et₂Zn.
Conclusion
The enantioselective addition of diethylzinc to aldehydes is a powerful synthetic tool, with its success hinging on the judicious selection of a chiral ligand. Carbohydrate-derived ligands, particularly β-amino alcohols, offer a cost-effective and highly efficient option, demonstrating excellent enantioselectivities for a range of aldehydes.[2] Classic ligands such as (-)-DAIB and TADDOL derivatives continue to be benchmarks, often providing exceptional levels of stereocontrol.[1] More recent developments in areas like chiral oxazoline ligands have also yielded catalysts with impressive activity and selectivity.[9] The choice of ligand will ultimately depend on the specific aldehyde substrate, desired enantiomer, and practical considerations such as ligand availability and cost. The data and protocols presented herein serve as a guide for researchers to navigate the diverse landscape of chiral ligands and select the optimal catalyst for their synthetic endeavors.
References
- 1. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Synthetic Pyridine Derivatives: A Comparative Analysis Using 1H-NMR and IR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural confirmation of newly synthesized compounds is a critical, non-negotiable step. This guide provides a comparative framework for validating the structure of synthetic pyridine derivatives, leveraging the power of Proton Nuclear Magnetic Resonance (¹H-NMR) and Infrared (IR) spectroscopy. Detailed experimental protocols and comparative data are presented to aid in the unambiguous characterization of these important heterocyclic compounds.
Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of various substituents onto the pyridine ring dramatically influences the molecule's chemical properties and biological activity. Therefore, rigorous structural verification is paramount to ensure the integrity of research and the safety and efficacy of potential therapeutic agents. This guide will delve into the application of ¹H-NMR and IR spectroscopy as primary tools for this purpose, offering a side-by-side comparison of spectral data from unsubstituted pyridine and its synthetic analogues.
¹H-NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is an unparalleled technique for elucidating the precise arrangement of hydrogen atoms within a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals in a ¹H-NMR spectrum provide a detailed map of the proton environment, allowing for the confirmation of the desired molecular structure.
In pyridine, the protons on the aromatic ring resonate at distinct chemical shifts due to the deshielding effect of the nitrogen atom. The protons at the α-positions (adjacent to the nitrogen) are the most deshielded, followed by the γ-proton, and finally the β-protons. The introduction of substituents will further perturb these chemical shifts, providing clear evidence of successful synthesis and the position of the new functional group.
Comparative ¹H-NMR Data
The following table summarizes the characteristic ¹H-NMR chemical shifts for unsubstituted pyridine and provides a comparative look at how these shifts are altered in a representative synthetic derivative. This data is crucial for researchers to anticipate and interpret the spectra of their own novel compounds.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine | H-2, H-6 (α) | ~8.59 | Doublet |
| H-4 (γ) | ~7.75 | Triplet | |
| H-3, H-5 (β) | ~7.38 | Triplet | |
| 4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | N-H | 13.27 | Singlet |
| CH₂O | 4.58 | Singlet | |
| OCH₃ | 3.35 | Singlet | |
| CH₃ | 2.49 | Singlet |
Note: Chemical shifts are typically reported relative to a tetramethylsilane (TMS) internal standard and can vary slightly depending on the solvent and concentration used. The data for the synthetic derivative is sourced from a study on pyridine derivatives.[1]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations at characteristic frequencies, which are observed as bands in the IR spectrum. For pyridine derivatives, IR spectroscopy can confirm the presence of the pyridine ring itself, as well as any newly introduced functional groups.
The pyridine ring exhibits characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are typically observed around 3100-3000 cm⁻¹. The introduction of substituents will give rise to new, distinct absorption bands, providing clear evidence of a successful chemical transformation.
Comparative IR Data
This table highlights the key IR absorption bands for pyridine and a synthetic derivative, demonstrating how the spectrum changes upon substitution.
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| Pyridine | Aromatic C-H stretch | 3080-3020 |
| Aromatic C=C and C=N stretch | ~1580, 1570, 1480, 1435 | |
| 2-(Pyridine-2-ylthio)pyridine-1-ium picrate | pyrNH⁺ | (Vibrations detected) |
| Aromatic thioether moiety | (Vibrations detected) |
Note: The specific positions of absorption bands can be influenced by the molecular environment. The data for the synthetic derivative is from a study on a novel picrate derivative.[2]
Experimental Protocols
Accurate and reproducible data is contingent upon meticulous experimental technique. The following are detailed protocols for acquiring ¹H-NMR and IR spectra of synthetic pyridine derivatives.
¹H-NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthetic pyridine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3] The choice of solvent is critical and should be one that dissolves the sample and does not have signals that overlap with the analyte's signals.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field strength will determine the resolution of the spectrum (e.g., 400 MHz, 600 MHz).
-
Data Acquisition: The sample is subjected to a strong magnetic field and radiofrequency pulses.[3] The resulting free induction decay (FID) signal is detected and then Fourier transformed to produce the ¹H-NMR spectrum. Standard pulse sequences are typically employed.
-
Data Processing: The acquired spectrum is processed, which includes phasing, baseline correction, and integration of the signals. The chemical shifts are referenced to the internal standard.
IR Spectroscopy Protocol (Thin Solid Film Method)
This method is suitable for solid pyridine derivatives.[4]
-
Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[4]
-
Film Deposition: Using a pipette, apply a drop of the solution onto the surface of a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[4]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum. The instrument measures the absorption of infrared radiation by the sample as a function of wavenumber (cm⁻¹).[5][6]
-
Background Correction: A background spectrum of the clean salt plate should be recorded and automatically subtracted from the sample spectrum to remove any interference from the plate and the atmosphere.
-
Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizing the Validation Workflow and Spectral-Structural Relationships
To further clarify the process of structural validation and the logic behind spectral interpretation, the following diagrams are provided.
Caption: Experimental workflow for structural validation.
Caption: Spectral-structural correlations.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate | European Journal of Chemistry [eurjchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. amherst.edu [amherst.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Mosher's Ester Analysis for Determining Absolute Configuration of Chiral Alcohols
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a critical step in chemical synthesis and drug discovery. Mosher's ester analysis, a classic NMR-based method, remains a powerful and widely used technique for this purpose. This guide provides an objective comparison of Mosher's ester analysis with common chromatographic alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Principle of Mosher's Ester Analysis
Mosher's ester analysis is a chemical derivatization method that allows for the determination of the absolute configuration of chiral alcohols and amines. The core principle involves the reaction of the chiral alcohol of unknown stereochemistry with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, or its more reactive acid chloride (MTPA-Cl). This reaction converts the pair of enantiomers into a pair of diastereomers.
These newly formed diastereomeric esters have distinct physical and chemical properties, most importantly, different NMR spectra. By analyzing the differences in the chemical shifts (Δδ) of protons in the ¹H NMR spectra of the two diastereomeric esters, the absolute configuration of the original alcohol can be elucidated. This is based on the anisotropic effect of the phenyl group in the MTPA moiety, which shields or deshields nearby protons in a predictable manner depending on the stereochemistry of the alcohol.[1][2]
Comparison with Alternative Methods
While Mosher's ester analysis is a robust technique, chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common and powerful alternatives for determining the enantiomeric purity and, in some cases, the absolute configuration of chiral alcohols. The choice of method depends on various factors, including the nature of the analyte, the required accuracy, available instrumentation, and the specific goals of the analysis.
| Feature | Mosher's Ester Analysis (NMR) | Chiral HPLC | Chiral GC |
| Principle | Covalent derivatization to form diastereomers with distinct NMR signals. | Direct separation of enantiomers on a chiral stationary phase (CSP). | Direct separation of volatile enantiomers on a chiral stationary phase (CSP). |
| Primary Output | ¹H NMR spectra showing distinct signals for each diastereomer. | Chromatogram with baseline-separated peaks for each enantiomer. | Chromatogram with baseline-separated peaks for each enantiomer. |
| Determination of Absolute Configuration | Yes, by comparing the spectra of the (R)- and (S)-MTPA esters. | No, requires a standard of known absolute configuration for comparison of retention times. | No, requires a standard of known absolute configuration for comparison of retention times. |
| Quantitative Data | Enantiomeric excess (ee) can be calculated from the integration of diastereomeric signals. | Enantiomeric excess (ee) is calculated from the integrated peak areas of the enantiomers. | Enantiomeric excess (ee) is calculated from the integrated peak areas of the enantiomers. |
| Sensitivity | Generally lower than chromatographic methods. | High sensitivity, suitable for trace analysis. | Very high sensitivity, especially with mass spectrometry (MS) detection. |
| Accuracy & Precision for ee% | Can be less accurate due to potential peak overlap and integration errors in NMR spectra. | High accuracy and precision with good baseline separation (Rs ≥ 1.5). | High accuracy and precision with good baseline separation. |
| Sample Requirement | Typically requires milligrams of sample (e.g., 1-10 mg).[3] | Can be performed with smaller sample quantities (e.g., ~1 mg/mL concentration).[4] | Can be performed with very small sample quantities, especially with derivatization to improve volatility. |
| Analysis Time | Derivatization and NMR analysis can take several hours to a full day.[5] | Method development can be time-consuming, but individual sample analysis is relatively fast (typically 10-30 minutes). | Method development may be required, with typical run times of 10-40 minutes. |
| Instrumentation | Requires access to an NMR spectrometer. | Requires a dedicated HPLC system with a chiral column and a suitable detector (e.g., UV, CD). | Requires a dedicated GC system with a chiral column and a suitable detector (e.g., FID, MS). |
| Advantages | Provides structural information and allows for the determination of absolute configuration without a reference standard. | Direct analysis without derivatization is often possible. High throughput and automation capabilities. | High resolution and sensitivity. Suitable for volatile and thermally stable compounds. |
| Disadvantages | Derivatization reaction must go to completion to avoid kinetic resolution. Potential for signal overlap in complex molecules. | Requires method development to find a suitable chiral stationary phase and mobile phase. Chiral columns can be expensive. | Limited to volatile and thermally stable analytes. Derivatization may be necessary to improve volatility. |
Experimental Protocols
Mosher's Ester Analysis: Detailed Protocol
This protocol outlines the preparation of both (R)- and (S)-MTPA esters of a chiral secondary alcohol followed by NMR analysis.
Materials:
-
Chiral secondary alcohol
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine or other suitable base (e.g., DMAP)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
NMR tubes
Procedure:
-
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve the chiral alcohol (approximately 5 mg) in anhydrous deuterated chloroform (CDCl₃, ~0.6 mL).
-
Add a small amount of anhydrous pyridine (e.g., 1.1 equivalents).
-
To this solution, add a slight excess of (S)-(+)-MTPA-Cl (e.g., 1.2 equivalents).
-
Cap the NMR tube and gently mix the contents. The reaction is typically complete within 30-60 minutes at room temperature. Monitor the reaction by ¹H NMR until the signal for the carbinol proton of the starting alcohol disappears.
-
-
Preparation of (S)-MTPA Ester:
-
In a separate clean, dry NMR tube, repeat the procedure described in step 1, but use (R)-(-)-MTPA-Cl instead of (S)-(+)-MTPA-Cl.
-
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Carefully assign the proton signals for both diastereomers. 2D NMR techniques like COSY may be helpful for unambiguous assignment, especially for complex molecules.
-
Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δ_S - δ_R , where δ_S is the chemical shift of a proton in the (S)-MTPA ester and δ_R is the chemical shift of the same proton in the (R)-MTPA ester.
-
-
Determination of Absolute Configuration:
-
Based on the established conformational model of Mosher's esters, protons on one side of the MTPA plane will exhibit positive Δδ values, while protons on the other side will have negative Δδ values.
-
By analyzing the signs of the Δδ values for protons on either side of the chiral center, the absolute configuration of the alcohol can be determined.
-
Chiral HPLC Analysis: Detailed Protocol
This protocol provides a general procedure for the direct enantiomeric separation of a chiral alcohol using a polysaccharide-based chiral stationary phase.
Materials:
-
Chiral alcohol sample
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)
-
Chiral HPLC column (e.g., Daicel Chiralpak® or Chiralcel® series)
-
HPLC system with a UV detector (or other suitable detector)
Procedure:
-
Sample Preparation:
-
Dissolve the chiral alcohol sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.[4]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Method Development (if necessary):
-
Select a chiral stationary phase based on the structure of the analyte and literature precedents. Polysaccharide-based columns are a good starting point for many alcohols.
-
Screen different mobile phases. A common starting point for normal phase chromatography is a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio. The ratio can be adjusted to optimize separation.
-
Optimize the flow rate (typically 0.5-1.5 mL/min for a 4.6 mm ID column) and column temperature to achieve baseline separation (Rs ≥ 1.5).
-
-
Analysis:
-
Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.
-
Inject a racemic standard of the alcohol to determine the retention times of both enantiomers.
-
Inject the sample solution.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomer peaks in the chromatogram.
-
Calculate the enantiomeric excess (ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Chiral GC Analysis: Detailed Protocol
This protocol describes a general procedure for the separation of volatile chiral alcohols using a cyclodextrin-based chiral stationary phase.
Materials:
-
Chiral alcohol sample
-
High-purity carrier gas (e.g., helium, hydrogen)
-
Chiral GC column (e.g., a cyclodextrin-based column like a β-DEX™ or γ-DEX™)
-
GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Procedure:
-
Sample Preparation:
-
Dissolve the chiral alcohol in a suitable volatile solvent (e.g., dichloromethane, hexane) to an appropriate concentration for GC analysis (typically in the ppm range).
-
If the alcohol is not sufficiently volatile, derivatization (e.g., acetylation) may be necessary.
-
-
GC Method Development (if necessary):
-
Install the chiral GC column in the gas chromatograph.
-
Set the injector and detector temperatures appropriately for the analyte.
-
Develop a suitable temperature program for the oven to achieve separation of the enantiomers. This often involves an initial hold at a lower temperature followed by a temperature ramp.
-
Optimize the carrier gas flow rate for optimal resolution.
-
-
Analysis:
-
Inject a racemic standard of the alcohol to determine the retention times of the two enantiomers.
-
Inject the prepared sample solution.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomer peaks in the chromatogram.
-
Calculate the enantiomeric excess (ee) using the same formula as for HPLC.
-
Visualization of Workflows
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. research.reading.ac.uk [research.reading.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantiomeric Ligands in Asymmetric Catalysis: A Comparative Analysis of (S)- and (R)-1-(pyridin-4-yl)ethanol Derivatives
A guide for researchers, scientists, and drug development professionals on the catalytic activity of enantiomeric ligands derived from (S)- and (R)-1-(pyridin-4-yl)ethanol.
Principle of Enantiocomplementary Catalysis
In asymmetric catalysis, a chiral ligand creates a chiral environment around a metal center. This chiral complex then interacts with a prochiral substrate to form two diastereomeric transition states, one leading to the (R)-product and the other to the (S)-product. Due to the different spatial arrangements, these transition states have different energies. A well-designed chiral ligand will significantly lower the energy of one transition state over the other, leading to the preferential formation of one enantiomer of the product.
Ligands derived from (S)-1-(pyridin-4-yl)ethanol and (R)-1-(pyridin-4-yl)ethanol are mirror images of each other. Consequently, the chiral environments they create are also mirror images. This results in an inversion of the energy difference between the two diastereomeric transition states. Therefore, a ligand derived from this compound is expected to produce the opposite enantiomer of the product compared to its (R)-counterpart under identical reaction conditions.
Hypothetical Performance Data in Asymmetric Ketone Reduction
To illustrate this principle, the following table summarizes hypothetical yet realistic data for the asymmetric transfer hydrogenation of a prochiral ketone, acetophenone, to the corresponding chiral alcohol, 1-phenylethanol. This reaction is a common benchmark for evaluating the performance of chiral catalysts. The ligands, (S)-L and (R)-L, are hypothetical phosphine ligands derived from (S)- and (R)-1-(pyridin-4-yl)ethanol, respectively.
| Ligand | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| (S)-L | Acetophenone | 1-Phenylethanol | 95 | 98 | (S) |
| (R)-L | Acetophenone | 1-Phenylethanol | 94 | 97 | (R) |
Note: This data is hypothetical and serves to illustrate the expected enantiocomplementary behavior of the catalysts.
Experimental Protocols
Below are generalized experimental protocols for the synthesis of a hypothetical chiral phosphine ligand from 1-(pyridin-4-yl)ethanol and its application in the asymmetric transfer hydrogenation of a ketone.
Synthesis of a Hypothetical Chiral Phosphine Ligand ((S)- or (R)-L)
-
Mesylation of the Chiral Alcohol: To a solution of (S)- or (R)-1-(pyridin-4-yl)ethanol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, methanesulfonyl chloride (1.2 eq.) is added dropwise. The reaction is stirred at 0 °C for 2 hours and then at room temperature for 4 hours. The reaction mixture is washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude mesylate.
-
Nucleophilic Substitution with Diphenylphosphine: To a solution of diphenylphosphine (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (1.1 eq., 1.6 M in hexanes) is added dropwise. The resulting orange solution is stirred for 30 minutes at -78 °C. A solution of the crude mesylate from the previous step (1.0 eq.) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired chiral phosphine ligand ((S)- or (R)-L).
General Procedure for Asymmetric Transfer Hydrogenation
-
Catalyst Formation: In a Schlenk flask under an inert atmosphere, [Ru(p-cymene)Cl₂]₂ (0.005 eq.) and the chiral phosphine ligand ((S)- or (R)-L) (0.011 eq.) are dissolved in anhydrous isopropanol. The mixture is stirred at 80 °C for 30 minutes to form the pre-catalyst.
-
Catalytic Reduction: The prochiral ketone (1.0 eq.) is added to the pre-catalyst solution, followed by a solution of potassium tert-butoxide (0.1 eq.) in isopropanol. The reaction mixture is stirred at the desired temperature (e.g., room temperature or 50 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Analysis: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to obtain the chiral alcohol product. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and application of these chiral ligands in an asymmetric catalytic reaction.
Caption: Experimental workflow for ligand synthesis, catalysis, and analysis.
Benchmarking new chiral pyridine-aminophosphine ligands in asymmetric hydrogenation
A Comparative Guide to New Chiral Pyridine-Aminophosphine Ligands in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and highly selective chiral catalysts is a cornerstone of modern asymmetric synthesis, particularly in the development of pharmaceutical agents. This guide provides a comparative benchmark of a new class of tunable chiral pyridine-aminophosphine ligands, developed by Fan and coworkers, against established, high-performance chiral phosphine ligands such as BINAP, DuPhos, and Josiphos. The comparison focuses on their application in iridium- and rhodium-catalyzed asymmetric hydrogenation of benchmark olefins and challenging imines, with a detailed examination of performance data and experimental protocols.
Performance Benchmark: New Pyridine-Aminophosphine Ligands vs. Established Ligands
The efficacy of a chiral ligand is primarily judged by its ability to induce high enantioselectivity (ee%) and achieve high catalytic activity, often measured by turnover number (TON) and turnover frequency (TOF). The following tables summarize the performance of the new pyridine-aminophosphine ligands in iridium-catalyzed asymmetric hydrogenations and compare them with data for benchmark ligands in similar transformations.
Table 1: Asymmetric Hydrogenation of Benchmark Olefins
The asymmetric hydrogenation of unfunctionalized olefins is a challenging transformation. The new pyridine-aminophosphine ligands (specifically ligand L1 ) have demonstrated exceptional enantioselectivity in the iridium-catalyzed hydrogenation of various olefinic substrates.
| Substrate | Ligand/Catalyst System | S/C Ratio | Time (h) | Yield (%) | ee (%) | Reference |
| 1-Methyl-1,2,3,4-tetrahydronaphthalene | L1 / [Ir(COD)Cl]₂ | 50:1 | 12 | >99 | 99 | [1] |
| 1-Methylindene | L1 / [Ir(COD)Cl]₂ | 50:1 | 12 | >99 | 99 | [1] |
| (E)-1,2-diphenylpropene | L1 / [Ir(COD)Cl]₂ | 50:1 | 12 | >99 | 96 | [1] |
| Methyl (Z)-acetamidocinnamate | (R,R)-Me-DuPhos -Rh | 100:1 | - | >99 | >99 | [2] |
| Methyl (Z)-acetamidocinnamate | (R)-BINAP -Rh | 100:1 | 12 | ~100 | 96 | [3] |
S/C Ratio: Substrate-to-catalyst ratio. Data for benchmark ligands are for rhodium-catalyzed hydrogenations, which are more common for this substrate type.
Table 2: Asymmetric Hydrogenation of Challenging Cyclic Imines
The asymmetric hydrogenation of cyclic imines is crucial for the synthesis of chiral nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. The new pyridine-aminophosphine ligands have shown remarkable performance in the iridium-catalyzed hydrogenation of challenging seven-membered cyclic imines.[1]
| Substrate (Benzazepine Derivative) | Ligand/Catalyst System | S/C Ratio | Time (h) | Yield (%) | ee (%) | dr | Reference |
| 2,4-Diphenyl-3H-benzo[b]azepine | L1 / [Ir(COD)Cl]₂ | 50:1 | 24 | 98 | 98 | >20:1 | [1] |
| 2-Methyl-4-phenyl-3H-benzo[b]azepine | L1 / [Ir(COD)Cl]₂ | 50:1 | 24 | 99 | 99 | >20:1 | [1] |
| 2-(4-Chlorophenyl)-4-phenyl-3H-benzo[b]azepine | L1 / [Ir(COD)Cl]₂ | 50:1 | 24 | 99 | 99 | >20:1 | [1] |
| 2,4-Diphenyl-3H-benzo[b][1][4]diazepine | L1 / [Ir(COD)Cl]₂ | 50:1 | 24 | 97 | 97 | - | [1] |
| N-((E)-1-phenylethylidene)aniline | (R,S)-Josiphos -Ir | 1000:1 | 4 | >99 | 99 | - | [5] |
dr: diastereomeric ratio. Josiphos data is for a representative acyclic imine to showcase its high efficiency.
Experimental Workflow and Methodologies
A standardized and reproducible experimental workflow is critical for the accurate assessment of catalyst performance. Below is a graphical representation of a typical asymmetric hydrogenation workflow, followed by detailed experimental protocols for both the new pyridine-aminophosphine ligands and a benchmark system.
Caption: General workflow for asymmetric hydrogenation.
Detailed Experimental Protocols
Protocol 1: Asymmetric Hydrogenation with New Pyridine-Aminophosphine Ligand (L1)/Iridium Catalyst
This protocol is adapted from the work of Fan and coworkers.[1]
Materials:
-
[Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)
-
Chiral Pyridine-Aminophosphine Ligand (L1 )
-
Substrate (e.g., 2,4-Diphenyl-3H-benzo[b]azepine)
-
Anhydrous, degassed dichloromethane (DCM)
-
High-purity hydrogen gas
Procedure:
-
Catalyst Preparation (in-situ):
-
In a nitrogen-filled glovebox, a glass vial is charged with [Ir(COD)Cl]₂ (0.005 mmol, 1.0 mol%) and the chiral ligand L1 (0.011 mmol, 2.2 mol%).
-
Anhydrous and degassed DCM (1.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.
-
-
Hydrogenation:
-
In a separate glass vial within the glovebox, the substrate (0.5 mmol) is dissolved in anhydrous and degassed DCM (1.0 mL).
-
The prepared catalyst solution is then transferred to the substrate solution.
-
The vial is placed in a stainless-steel autoclave. The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas three times.
-
The autoclave is pressurized with hydrogen gas to 50 atm.
-
The reaction is stirred at 25 °C for 24 hours.
-
-
Work-up and Analysis:
-
After the reaction, the autoclave is carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The conversion and diastereomeric ratio are determined by ¹H NMR analysis of the crude product.
-
The enantiomeric excess (ee%) is determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Benchmark Asymmetric Hydrogenation with (R,R)-Me-DuPhos/Rhodium Catalyst
This is a general protocol representative of rhodium-catalyzed asymmetric hydrogenation of enamides.[3]
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
(R,R)-Me-DuPhos ligand
-
Substrate (e.g., Methyl (Z)-acetamidocinnamate)
-
Anhydrous, degassed methanol (MeOH)
-
High-purity hydrogen gas
Procedure:
-
Catalyst Preparation (in-situ):
-
In a nitrogen-filled glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (0.01 mmol) and the (R,R)-Me-DuPhos ligand (0.011 mmol).
-
Anhydrous, degassed MeOH (5 mL) is added, and the mixture is stirred at room temperature for 20 minutes.
-
-
Hydrogenation:
-
To a separate Schlenk flask is added the substrate (1.0 mmol). The flask is evacuated and backfilled with nitrogen.
-
The catalyst solution is transferred to the substrate-containing flask via cannula.
-
The reaction vessel is connected to a hydrogen line, purged several times with hydrogen, and then pressurized to the desired pressure (e.g., 1-5 atm).
-
The reaction mixture is stirred vigorously at room temperature for the specified time (typically 1-12 hours).
-
-
Work-up and Analysis:
-
Upon completion, the hydrogen pressure is released.
-
The solvent is removed in vacuo.
-
Conversion is determined by ¹H NMR spectroscopy.
-
Enantiomeric excess is determined by chiral HPLC or GC analysis.
-
Conclusion
The new chiral pyridine-aminophosphine ligands, particularly in iridium-catalyzed reactions, demonstrate exceptional performance in the asymmetric hydrogenation of both benchmark olefins and challenging cyclic imines.[1] They consistently deliver products with excellent enantioselectivities (up to 99% ee) and, where applicable, high diastereoselectivities.[1] When compared to established ligands like DuPhos and BINAP, which are typically employed with rhodium for enamide hydrogenation, the new ligands show competitive and often superior results, especially for the more challenging imine substrates. The operational simplicity of the in-situ catalyst preparation and the mild reaction conditions further enhance their appeal for applications in pharmaceutical and fine chemical synthesis. Researchers and process chemists should consider these new pyridine-aminophosphine ligands as powerful tools for the efficient construction of chiral molecules.
References
- 1. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Josiphos ligands - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of (S)-1-(Pyridin-4-yl)ethanol: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of responsible research. This guide provides essential safety and logistical information for the proper disposal of (S)-1-(Pyridin-4-yl)ethanol, a compound that requires careful handling due to its chemical properties. Adherence to these procedures is vital for protecting laboratory personnel and the environment.
This compound , a pyridine derivative, should be treated as hazardous waste.[1][2] Pyridine and its derivatives are recognized for their flammable, toxic, and irritant properties.[1][3] Similarly, as an ethanol derivative, its flammability is a primary concern. Ethanol solutions, particularly at concentrations of 24% or higher, are typically classified as hazardous waste.[4][5] Therefore, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be managed as hazardous waste.[1]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors.[1][3] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1][3] For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations.[1]
-
Waste Identification and Segregation :
-
Containerization :
-
Labeling :
-
Storage :
-
Disposal Request :
Experimental Workflow and Disposal Decision Process
The following diagram illustrates the general workflow from chemical handling to final disposal.
Caption: Workflow for the generation and proper disposal of this compound waste.
This procedural guidance is designed to ensure the safe handling and disposal of this compound, promoting a secure and compliant laboratory environment. Always consult your institution's specific safety protocols and EHS department for any additional requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. collectandrecycle.com [collectandrecycle.com]
Safeguarding Your Research: A Comprehensive Guide to Handling (S)-1-(Pyridin-4-yl)ethanol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for handling (S)-1-(Pyridin-4-yl)ethanol, a key building block in pharmaceutical synthesis. Adherence to these protocols will help maintain a safe laboratory environment and ensure proper disposal of chemical waste.
Essential Safety Information at a Glance
To facilitate quick reference, the following table summarizes the key quantitative safety and physical data for this compound and its closely related compounds.
| Property | Value | Notes and Citations |
| Chemical Formula | C₇H₉NO | [1] |
| Molecular Weight | 123.15 g/mol | [1][2] |
| Appearance | White crystalline powder or needles | [3] |
| Melting Point | 67-69 °C | For the (R)-enantiomer.[3] |
| Flash Point | 92 °C | For the related compound 4-Pyridineethanol (liquid form).[4] |
| Hazard Classifications | Skin irritation (Category 2), Serious eye irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3, Respiratory tract irritation) | Based on GHS classifications for 4-Pyridineethanol.[2][5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step operational plan outlines the procedures for safe handling and disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents and acids.[6]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
2. Personal Protective Equipment (PPE):
-
Before handling, ensure all personnel are equipped with the appropriate PPE. This includes:
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber or Viton™).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat.
-
3. Handling:
-
All handling of this compound should be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[6]
-
Do not eat, drink, or smoke in the handling area.
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.
4. Spill Management:
-
Minor Spills: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[6] Collect the absorbed material into a designated, sealed container for hazardous waste.
-
Major Spills: For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
5. Disposal Plan:
-
All waste containing this compound, including contaminated consumables (e.g., pipette tips, absorbent pads), must be treated as hazardous waste.
-
Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container. The label should include the full chemical name and associated hazards.
-
Do not mix this waste with other incompatible waste streams.
-
Dispose of the hazardous waste in accordance with all local, state, and federal regulations. This typically involves incineration at high temperatures.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the logical workflow from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
By implementing these safety protocols, researchers can confidently work with this compound while minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in the laboratory.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 4-Pyridineethanol | C7H9NO | CID 72921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-(-)-1-(4-PYRIDYL)ETHANOL | 54656-96-1 [chemicalbook.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Page loading... [guidechem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





